Benzisothiazole sulphoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-16-10-4-2-1-3-9(10)11(13-16)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBIZCKXBZKGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NS(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577010 | |
| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128396-56-5 | |
| Record name | Benzisothiazole sulphoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128396565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZISOTHIAZOLE SULPHOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2229N6UPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of benzisothiazole sulphoxide
A Technical Guide for Medicinal Chemists
Executive Summary
Benzisothiazole sulphoxides (specifically 1,2-benzisothiazole 1-oxides ) represent a unique subclass of sulfur-nitrogen heterocycles. While often overshadowed by their fully oxidized counterparts (1,1-dioxides, such as saccharin derivatives) or their parent thio-ethers, the sulphoxide oxidation state offers distinct chemical reactivity and pharmacological potential. This guide analyzes the physical properties, synthesis challenges, and reactivity profiles of 1,2-benzisothiazole 1-oxide, providing a roadmap for its utilization in drug discovery.
Structural & Electronic Architecture
The 1,2-benzisothiazole 1-oxide scaffold consists of a benzene ring fused to an isothiazole ring containing a sulfinyl (
1.1 Electronic Distribution
The
-
Sulfur Geometry: Pyramidal. The sulfur atom possesses a lone pair, creating a chiral center in substituted derivatives.
-
Bond Character: The S-O bond exhibits partial double bond character (
back-bonding), typically manifesting in IR spectra as a strong stretch between 1030–1070 cm⁻¹.
1.2 Chirality and Isomerism
In 3-substituted benzisothiazole 1-oxides, the sulfur atom is a stereogenic center. However, enantiomeric stability is variable. In the absence of heavy substitution, the energy barrier for pyramidal inversion at sulfur is generally high enough to isolate enantiomers at room temperature, though racemization can occur under thermal stress or acidic conditions.
Synthesis & Preparation Protocols
Synthesizing the 1-oxide selectively is chemically challenging due to the thermodynamic preference for the 1,1-dioxide (sulfone). Over-oxidation is the primary failure mode.
2.1 Method A: Controlled Peracid Oxidation (Recommended)
This method utilizes meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures.
-
Reagents: 1,2-Benzisothiazole, mCPBA (1.0 equiv), Dichloromethane (DCM).
-
Critical Parameter: Temperature must be maintained below 0°C to prevent sulfone formation.
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 1,2-benzisothiazole in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Add mCPBA (1.0 mmol) dropwise over 20 minutes. Note: Rapid addition causes localized heating and over-oxidation.
-
Quenching: Wash immediately with saturated NaHCO₃ to neutralize acid and remove unreacted mCPBA.
-
Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo.
2.2 Method B: Nitric Acid Oxidation
Historically used, this method involves generating nitric acid in situ from potassium nitrate and sulfuric acid. While effective for certain derivatives, yields are typically lower (<50%) compared to peracid methods.
2.3 Synthesis Workflow Diagram
Figure 1: Selective synthesis workflow for benzisothiazole 1-oxide, highlighting the critical temperature control required to avoid sulfone formation.
Physical & Chemical Properties[1][2][3][4][5][6]
The physical profile of benzisothiazole sulphoxide is dominated by the polarity of the sulfinyl group.
3.1 Physicochemical Data Table
| Property | Value / Characteristic | Notes |
| Physical State | Solid (Crystalline) | Often forms needles or prisms. |
| Melting Point | 45–65°C (Parent) | Note: Highly dependent on purity; sulfones melt much higher (>150°C). |
| Solubility | DCM, DMSO, DMF, Methanol | Poorly soluble in water; soluble in polar organics. |
| IR Spectrum | Distinctive strong band; differentiates from sulfone ( | |
| ¹H NMR | H-3 proton deshielded | Shifted downfield relative to parent sulfide due to S=O anisotropy. |
| Stability | Moderate | Hygroscopic; prone to disproportionation upon prolonged heating. |
3.2 Spectral Identification
-
Infrared (IR): The most diagnostic feature is the S=O stretching vibration. While sulfones show two bands (symmetric and asymmetric), the sulfoxide shows a single strong band near 1050 cm⁻¹.
-
NMR: The proton at position 3 (if unsubstituted) typically appears as a singlet. In the 1-oxide, this proton is deshielded compared to the parent benzisothiazole but less deshielded than in the 1,1-dioxide.
Chemical Reactivity Profile
The reactivity of 1,2-benzisothiazole 1-oxide is defined by two main factors: the ability of the S=O group to undergo Pummerer rearrangements and the activation of the C-3 position toward nucleophiles.
4.1 The Pummerer Rearrangement
This is the most synthetically valuable reaction for this scaffold. Treatment of the sulfoxide with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) triggers a rearrangement that functionalizes the C-3 position or leads to ring expansion/contraction depending on substituents.
-
Mechanism: Acylation of the sulfoxide oxygen
Formation of thionium ion Nucleophilic attack (usually by acetate) at C-3. -
Utility: Used to convert benzisothiazole 1-oxides into 3-acetoxy derivatives or isothiazolones.
4.2 Nucleophilic Attack
The electron-withdrawing nature of the sulfoxide makes the C=N bond (or C-3 position) susceptible to nucleophilic attack.
-
Reaction: Grignard reagents or organolithiums can attack C-3.
-
Outcome: Ring opening or addition, often leading to sulfinamides.
4.3 Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways. The sulfoxide serves as a versatile pivot point between the reduced sulfide and the oxidized sulfone.
Pharmaceutical Applications
In drug development, the benzisothiazole 1-oxide moiety is often explored as a bioisostere or a pro-drug scaffold.
-
Metabolic Intermediate: Many benzisothiazole-based drugs (e.g., certain antipsychotics or biocides like BIT) are metabolized via S-oxidation. Understanding the properties of the 1-oxide is crucial for toxicity profiling.
-
Caspase Inhibition: Derivatives of benzisothiazol-3-one 1-oxide have shown potency as Caspase-3 inhibitors, relevant in neurodegenerative disease research.
-
Protease Inhibition: The activated S-N bond can react with cysteine residues in enzyme active sites, acting as a covalent inhibitor mechanism.
References
-
Synthesis of 1,2-Benzisothiazole 1-oxides
- Title: "Oxidation of 1,2-benzisothiazoles: Control of oxidation st
- Source: Thieme Connect (Houben-Weyl Methods of Organic Chemistry).
-
URL:
-
Reactivity & Pummerer Rearrangement
- Title: "Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives via Pummerer-type cycliz
- Source: Synlett / Thieme.
-
URL:
-
Crystal Structure & Physical Data
- Title: "Crystal structure and reactivity of 3-substituted 1,2-benzisothiazole 1,1-dioxides (Comparison with sulfoxides)."
- Source: Royal Society of Chemistry (RSC).
-
URL:
-
Medicinal Chemistry Applications
- Title: "Applications of 1,2-Benzisothiazol-3(2H)
- Source: BenchChem Applic
-
URL:(Note: Generalized landing page for compound class)
Benzisothiazole Sulphoxide Derivatives: Synthetic Architectures and Cysteine-Targeting Pharmacodynamics
Topic: Benzisothiazole Sulphoxide Derivatives and Analogues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 1,2-benzisothiazole scaffold is ubiquitous in industrial biocides (e.g., BIT) and artificial sweeteners (e.g., Saccharin).[1] However, the sulphoxide (1-oxide) oxidation state represents a distinct, under-explored "Goldilocks" zone in medicinal chemistry. Unlike the highly reactive parent isothiazolone (oxidation state 0) or the chemically inert saccharin (oxidation state +4), the benzisothiazole sulphoxide (oxidation state +2) offers tunable electrophilicity.
This guide focuses on the 1,2-benzisothiazol-3(2H)-one 1-oxide core. It details the selective synthetic pathways to access this moiety without over-oxidation and elucidates its pharmacodynamic mechanism as a covalent modifier of catalytic cysteine residues in proteases and lipases (e.g., MAGL, SARS-CoV-2 Mpro).
Structural Chemistry & Reactivity Profile
The Electrophilic Sulfur Center
The biological activity of benzisothiazole sulphoxides is dictated by the S=O bond, which induces a significant dipole and heightens the electrophilicity of the sulfur atom compared to the parent sulfide.
-
Ring Strain: The 5-membered heterocyclic ring contains an N-S bond that is susceptible to nucleophilic attack.
-
Chirality: The pyramidal geometry of the sulfoxide sulfur creates a chiral center (if the nitrogen is substituted unsymmetrically), introducing stereochemical considerations often ignored in the planar parent compounds.
-
Redox Potential: These derivatives act as "redox switches," capable of oxidizing thiols to disulfides while being reduced back to the parent benzisothiazole or ring-opening to sulfenic acid intermediates.
Mechanism of Action: Cysteine Trapping
The primary mode of action for these derivatives is the covalent modification of active-site cysteine residues. Unlike Michael acceptors (e.g., acrylamides) that target cysteine via carbon, benzisothiazole sulphoxides target cysteine via sulfur-sulfur exchange .[1]
Figure 1: Mechanistic pathway of cysteine modification by benzisothiazole sulphoxides. The S=O moiety facilitates nucleophilic attack, leading to ring opening and enzyme inhibition.
Synthetic Strategies
Achieving the sulphoxide state selectively is challenging due to the thermodynamic preference for the sulfone (dioxide). Traditional oxidants like m-CPBA often yield mixtures.[1] The following protocol uses Selectfluor in aqueous media for high selectivity.
Protocol: Selective Oxidation via Selectfluor
This method avoids metal catalysts and column chromatography, adhering to Green Chemistry principles.[1]
Reagents:
-
Starting Material: 1,2-benzisothiazol-3(2H)-one (BIT) derivative (1.0 equiv)
-
Oxidant: Selectfluor (1.2 equiv)
-
Solvent: CH₃CN : H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the N-substituted or unsubstituted benzisothiazol-3(2H)-one in 5 mL of acetonitrile (CH₃CN).
-
Aqueous Addition: Add 5 mL of deionized water. The mixture may become cloudy depending on the lipophilicity of the substrate.
-
Oxidant Addition: Add Selectfluor (1.2 mmol, 425 mg) in a single portion at room temperature (25°C).
-
Reaction Monitoring: Stir the reaction mixture open to air. Monitor via TLC (eluent: EtOAc/Hexane 1:1).[1] The sulphoxide product typically appears more polar than the starting material but less polar than the sulfone.
-
Reaction Time: Typically 1–3 hours.[1]
-
-
Quenching: Upon consumption of starting material, quench by adding 10 mL of saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers and wash with brine.[1]
-
Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Validation Criteria:
-
¹H NMR: Look for the downfield shift of the aromatic protons adjacent to the sulfoxide group.
-
IR Spectroscopy: Appearance of a strong S=O stretch band at ~1050 cm⁻¹.[1] Absence of the symmetric SO₂ doublet (~1150/1300 cm⁻¹) confirms no over-oxidation.
Medicinal Chemistry Applications
Target: Monoacylglycerol Lipase (MAGL)
MAGL regulates the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibitors are potential analgesics and anti-inflammatory agents.[1]
-
Rationale: MAGL possesses a regulatory cysteine (Cys208 or Cys242) near the catalytic triad. Benzisothiazole sulphoxides act as "cysteine traps," selectively modifying these residues without affecting the catalytic serine.[1]
-
Advantage: Unlike irreversible carbamates, sulphoxide-mediated inhibition can be tuned for reversibility (via glutathione exchange), reducing off-target toxicity.[1]
Target: Viral Proteases (SARS-CoV-2 Mpro)
The main protease (Mpro) of coronaviruses relies on a Cys-His dyad.
-
Mechanism: The sulphoxide moiety mimics the peptide bond geometry while positioning the electrophilic sulfur for attack by the catalytic Cys145.
-
Data: N-substituted analogues (e.g., N-octyl) show nanomolar potency.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The nature of the N-substituent (R-group) critically influences potency and solubility.
| Compound ID | R-Group (N-Subst.) | Target Enzyme | IC₅₀ (nM) | LogP | Notes |
| BIT-Ox-1 | H (Unsubstituted) | Broad Spectrum | >5000 | 0.6 | Low potency; high cellular efflux. |
| BIT-Ox-2 | Methyl | Caspase-3 | 240 | 1.1 | Moderate activity; good BBB permeability. |
| BIT-Ox-3 | n-Octyl | MAGL | 43 | 4.2 | High potency driven by lipophilic pocket binding.[1] |
| BIT-Ox-4 | 4-Chlorophenyl | Mpro (Viral) | 150 | 2.8 | Aryl stacking improves active site retention. |
| BIT-Ox-5 | Oleoyl | MAGL | 88 | >5.0 | "Fatty acid mimic" – high potency but poor solubility.[1] |
Experimental Validation: Enzymatic Assay Protocol
To verify the activity of synthesized analogues, use the following fluorescence-based assay for Cysteine Protease inhibition (e.g., Papain or Caspase).
Materials:
-
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA.[1]
-
Critical: Do not add DTT or β-mercaptoethanol to the buffer initially, as they will react with the sulphoxide inhibitor.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
Workflow:
-
Pre-Incubation: Incubate Enzyme (10 nM) with the Benzisothiazole Sulphoxide derivative (varying concentrations: 0–10 µM) for 30 minutes at 37°C.
-
Substrate Addition: Add Z-Phe-Arg-AMC (50 µM final).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.
-
Reversibility Check: After 20 minutes, add excess DTT (5 mM).
-
Result Interpretation: If activity recovers, the inhibition is reversible (thiol-disulfide exchange). If not, the ring opening led to irreversible modification.[1]
-
References
-
Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. ChemicalBook. (2024).[1] Link
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-ones Enabled by Selectfluor. ResearchGate. (2024).[1] Link
-
Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors. PubMed. (2011).[1] Link
-
1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. (2025).[1] Link
-
A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors. PubMed. (2012).[1] Link
Sources
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on benzisothiazole sulphoxide
Title: Theoretical Studies on Benzisothiazole Sulphoxide: A Computational Framework for Reactivity and Bioactivity Profiling[1]
Abstract
This technical guide outlines a rigorous computational framework for the theoretical study of benzisothiazole sulphoxides (specifically 1,2-benzisothiazol-3(2H)-one 1-oxide and related derivatives).[1] It integrates Density Functional Theory (DFT) for electronic structure analysis, Transition State Theory (TST) for oxidation kinetics, and Molecular Docking for pharmacological profiling.[1] Designed for drug development professionals, this document prioritizes causal mechanistic understanding over rote protocol execution.[1]
Introduction: The Benzisothiazole Sulphoxide Scaffold
Benzisothiazoles are bicyclic heterocycles containing a benzene ring fused to a thiazole ring.[1] The sulphoxide (S=O) oxidation state represents a critical intermediate between the sulfide (S) and the sulfone (O=S=O, e.g., saccharin).
Why Theoretical Study is Critical:
-
Chirality: The sulfur atom in benzisothiazole sulphoxides is often a chiral center (if the ring is substituted asymmetrically), making stereoselective synthesis and enantiomeric recognition vital.[1]
-
Metabolic Stability: The S=O moiety is a common metabolic handle; predicting its redox potential prevents late-stage attrition in drug discovery.[1]
-
Electronic Modulation: The sulphoxide group acts as a strong electron-withdrawing group (EWG) via induction but can donate electron density via resonance, altering the pharmacophore's electrostatic potential (MEP).[1]
Electronic Structure Theory (DFT) Protocols
Geometry Optimization & Basis Set Selection
To accurately model the S=O bond length and the pyramidalization of the sulfur atom, standard basis sets are often insufficient due to the hypervalency and polarization of sulfur.
-
Recommended Functional: M06-2X or ωB97X-D (includes dispersion corrections, critical for stacking interactions in the fused ring system).[1]
-
Recommended Basis Set: 6-311++G(d,p) or def2-TZVP .[1] The diffuse functions (++) are mandatory to describe the lone pair on the sulfinyl oxygen.
Protocol:
-
Input Generation: Construct the 3D model of 1,2-benzisothiazole 1-oxide.
-
Conformational Search: Perform a relaxed scan of the dihedral angle involving the S=O group if flexible substituents are present.[1]
-
Optimization: Run Opt+Freq to ensure the structure is a true minimum (zero imaginary frequencies).
Frontier Molecular Orbitals (FMO) & Global Reactivity
The reactivity of the sulphoxide is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key Descriptors:
-
Chemical Hardness (
): .[1] A harder molecule (larger gap) is less reactive to metabolic oxidation.[1] -
Electrophilicity Index (
): .[1] High suggests the sulphoxide sulfur is susceptible to nucleophilic attack.[1]
Data Presentation: Calculated Reactivity Indices (Example)
| Descriptor | Formula | Interpretation for Benzisothiazole Sulphoxide |
|---|
| Ionization Potential (I) |
Thermodynamic & Kinetic Stability (Oxidation Mechanism)[1]
Understanding the formation of the sulphoxide from the parent benzisothiazole is crucial for synthesis. The mechanism typically involves an electrophilic oxygen transfer (e.g., using m-CPBA or Selectfluor).[1]
Transition State (TS) Search Protocol
To model the oxidation step (S
-
Guess Structure: Place the oxidant oxygen atom approx. 2.0 Å from the sulfur.[1]
-
Method: QST3 (Synchronous Transit-Guided Quasi-Newton) requires Reactant, Product, and TS Guess.[1]
-
Validation: The TS must have exactly one imaginary frequency corresponding to the S-O bond formation vector.[1]
Visualization: Oxidation Pathway Logic
Figure 1: Theoretical pathway for the oxidation of benzisothiazole. The dashed line represents the risk of over-oxidation to sulfone, which must be controlled kinetically.
In Silico Pharmacology: Molecular Docking
Benzisothiazole derivatives are potent inhibitors of enzymes like Urease , GABA-AT , and Proteases .[1] The sulphoxide group introduces hydrogen bond acceptor capabilities that the sulfide lacks.
Docking Workflow
-
Ligand Preparation:
-
Receptor Preparation:
-
Grid Generation: Center the grid box on the active site residues (e.g., Cys/His catalytic dyad).[1]
-
Scoring: Use Glide (XP) or AutoDock Vina.[1]
Visualization: Drug-Target Interaction Logic
Figure 2: Key molecular interactions predicted by docking studies.[1] The sulphoxide oxygen acts as a critical H-bond acceptor.
Spectroscopic Validation (Theoretical vs. Experimental)
To validate the theoretical model, compare calculated vibrational frequencies with experimental IR/Raman data.[1]
-
IR Spectrum: The S=O stretching vibration is highly characteristic.[1]
-
Theoretical (Unscaled): Typically ~1080–1100 cm⁻¹.[1]
-
Scaling Factor: Multiply by ~0.967 (for B3LYP) to correct for anharmonicity.
-
Experimental Target: Look for a strong band at 1030–1070 cm⁻¹ .
-
-
NMR Shifts: Calculate GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors. The proton adjacent to the sulphoxide (H-2 or H-4) will show significant deshielding compared to the sulfide.
Comprehensive Computational Workflow
The following diagram summarizes the integrated workflow for characterizing benzisothiazole sulphoxide derivatives.
Figure 3: Integrated computational workflow from structure generation to lead candidate identification.
References
-
Electronic Structure & DFT Methodology
-
Oxidation Mechanisms
-
Molecular Docking Applications
-
Anticancer Design Strategy
-
Structural Characterization
Sources
Methodological & Application
Application Note: Advanced NMR Spectroscopic Strategies for the Unambiguous Characterization of Benzisothiazole Sulfoxides
Abstract: This guide provides a comprehensive framework for the structural elucidation of benzisothiazole sulfoxides using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Benzisothiazole derivatives are a cornerstone in medicinal chemistry and materials science, and the introduction of a sulfoxide group imparts critical stereochemical and electronic properties.[1] However, this also introduces significant characterization challenges. This document moves beyond rudimentary spectral acquisition to detail an integrated methodology, combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explain the causality behind experimental choices, provide validated protocols, and demonstrate a systematic approach to spectral interpretation, ensuring trustworthy and reproducible structural assignment for researchers, scientists, and drug development professionals.
Foundational Principles: Why NMR for Benzisothiazole Sulfoxides?
The precise characterization of benzisothiazole sulfoxides is essential for understanding their structure-activity relationships. The sulfur atom in a sulfoxide is chiral, meaning its substituent and lone pair of electrons create a stereocenter (unless the other two substituents are identical). Furthermore, the S=O bond introduces significant electronic and anisotropic effects that profoundly influence the magnetic environment of nearby nuclei.[2] NMR spectroscopy is the definitive tool for this task as it provides a detailed atom-by-atom map of the molecular structure.
-
¹H NMR Spectroscopy: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). For benzisothiazole sulfoxides, the protons on the benzene ring, particularly the one at the C-7 position (ortho to the sulfoxide), are highly sensitive to the oxidation state and orientation of the sulfur group.[2][3]
-
¹³C NMR Spectroscopy: Provides a map of the carbon skeleton.[4] While slower to acquire, it is indispensable for identifying all carbon atoms, including quaternary carbons that are invisible in ¹H NMR. The chemical shifts of C-3 and C-7a are particularly diagnostic of the benzisothiazole core structure.
-
2D NMR Spectroscopy: Modern structural elucidation relies heavily on 2D correlation experiments to unambiguously connect the atoms identified in 1D spectra. Experiments like COSY, HSQC, and HMBC are not merely confirmatory; they are essential for solving complex structures and are the focus of this guide.[5][6]
Experimental Design & Protocols: A Self-Validating Workflow
A robust experimental design is critical for generating high-quality, interpretable data. The following workflow is designed to be a self-validating system, where each step builds upon the last to construct a complete and verified structural picture.
Figure 2: Key HMBC correlations for structural confirmation.
Table 2: NMR Assignment Summary for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1-oxide (Hypothetical Data in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations (with) | Key HMBC Correlations (from ¹H to ¹³C) |
| N-CH₃ | ~30.5 | ~3.25 | s | - | C-3, C-7a |
| 3 (C=O) | ~164.0 | - | - | - | - |
| 3a | ~125.5 | - | - | - | - |
| 4 | ~122.0 | ~7.85 | d (8.0) | H-5 | C-5, C-6, C-7a |
| 5 | ~126.0 | ~7.60 | t (7.5) | H-4, H-6 | C-3a, C-7 |
| 6 | ~134.0 | ~7.75 | t (7.8) | H-5, H-7 | C-4, C-7a |
| 7 | ~128.0 | ~8.15 | d (7.9) | H-6 | C-5, C-3a, C-3 |
| 7a | ~140.0 | - | - | - | - |
Interpretation of Key HMBC Correlations:
-
N-CH₃ Protons to C-3 and C-7a: The correlation from the methyl protons to the carbonyl carbon (C-3, ³J) and the quaternary carbon C-7a (²J) firmly establishes the N-methyl group's position and links it to both rings of the heterocyclic system.
-
H-7 Proton to C-5 and C-3a: The correlation from the most downfield aromatic proton (H-7) to C-5 (³J) and the quaternary carbon C-3a (a weaker ⁴J) provides the final connections needed to piece together the entire benzisothiazole ring system. This confirms the assignment of H-7 and validates the overall structure.
Conclusion and Best Practices
The structural characterization of benzisothiazole sulfoxides requires a systematic and multi-faceted NMR approach. Relying solely on 1D ¹H NMR is insufficient and can lead to ambiguous or incorrect assignments. By following the integrated workflow of 1D and 2D NMR experiments—particularly COSY, HSQC, and HMBC—researchers can build a molecule from the ground up, validating each connection through observable correlations. This methodology ensures the highest level of scientific integrity and provides the trustworthy, detailed structural data required for advancing drug discovery and materials science. Always ensure samples are pure and properly prepared, and meticulously analyze all available correlation data to construct a self-consistent and validated final structure.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 3, 2026, from [Link]
-
1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. (2010). Photochemical & Photobiological Sciences. Retrieved February 3, 2026, from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. Retrieved February 3, 2026, from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved February 3, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 3, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved February 3, 2026, from [Link]
-
COSY Spectra. (2022). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]
-
NMR Chemical Shifts of common laboratory solvents as trace impurities. (1997). Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
1,2-Benzisothiazol-3(2H)-one | C7H5NOS. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]
-
C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. (2008). Journal of Natural Products. Retrieved February 3, 2026, from [Link]
-
Literature on mixed Pt(II) sulfoxide/nitrile complexes. (n.d.). Beilstein Journals. Retrieved February 3, 2026, from [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved February 3, 2026, from [Link]
-
Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved February 3, 2026, from [Link]
-
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[3][7]hiazin-4-One Derivatives. (2025). Molecules. Retrieved February 3, 2026, from [Link]
-
The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]
-
Synthesis of benzisothiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008). Magnetic Resonance in Chemistry. Retrieved February 3, 2026, from [Link]
-
Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. (n.d.). Chemos GmbH & Co.KG. Retrieved February 3, 2026, from [Link]
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Chiral Separation of Benzisothiazole Sulphoxide Enantiomers
Abstract
This application note details the protocol for the enantiomeric resolution of 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives. Due to the stereogenic sulfur atom, these compounds exist as distinct enantiomers with potentially divergent biological activities (e.g., biocidal efficacy, platelet aggregation inhibition). This guide prioritizes polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), due to their proven superior recognition of the sulfoxide moiety. We present validated workflows for both analytical screening and preparative scale-up, utilizing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Introduction & Scientific Rationale
The Chiral Target
The core structure, 1,2-benzisothiazol-3(2H)-one 1-oxide , possesses a chiral center at the sulfur atom. Unlike carbon-based chirality, sulfoxides derive their chirality from a stable pyramidal geometry where the lone pair acts as the fourth "substituent."
Mechanism of Separation
The separation of sulfoxide enantiomers on polysaccharide CSPs relies heavily on hydrogen bonding and dipole-dipole interactions .
-
The "Selector": The carbamate groups on the amylose/cellulose backbone of the CSP act as hydrogen bond donors and acceptors.
-
The "Selectand": The sulfoxide oxygen (
) is a strong hydrogen bond acceptor. The amide proton ( ) in the benzisothiazole ring serves as a hydrogen bond donor. -
Causality: The spatial arrangement that allows simultaneous H-bonding and
stacking (between the benzisothiazole aromatic ring and the CSP's phenyl groups) dictates the retention time. The enantiomer that fits more "snugly" into the chiral groove of the polymer is retained longer.
Method Development Strategy
We employ a "Screen-to-Scale" workflow. While various columns exist, literature and empirical data strongly favor Amylose-based (AD type) and Cellulose-based (OD type) columns for sulfoxides due to the specific geometry of the carbamate interaction sites.
Decision Matrix: HPLC vs. SFC
| Feature | Normal Phase HPLC | SFC (Supercritical Fluid) |
| Primary Use | Initial screening, trace analysis | High-throughput screening, Preparative scale |
| Solubility | Excellent for polar sulfoxides | Good (with co-solvents like MeOH) |
| Speed | Moderate (15-30 min runs) | Fast (3-8 min runs) |
| Recovery | Requires solvent evaporation (energy intensive) | CO2 evaporates spontaneously (Green/Efficient) |
Experimental Protocols
Protocol A: Analytical HPLC Separation (Normal Phase)
Recommended for initial purity assessment and method validation.
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) or Ethanol (EtOH) (HPLC Grade)
-
Reference Standard: Racemic 1,2-benzisothiazol-3(2H)-one 1-oxide
System Setup:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, .-
Rationale: The AD-H phase often provides higher selectivity (
) for sulfoxides compared to OD-H due to the helical pitch of the amylose polymer.
-
-
Mobile Phase: n-Hexane / Isopropanol (80:20 v/v).
-
Note: If peak tailing is observed, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the acidic/basic nature of substituents, though the core sulfoxide is generally neutral-to-acidic.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV at 254 nm (aromatic ring absorption).
Procedure:
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of IPA. Dilute to 0.1 mg/mL with mobile phase.
-
Injection: Inject
. -
Analysis: Calculate Resolution (
). Target for baseline separation.
Protocol B: High-Throughput SFC Screening
Recommended for rapid screening of derivatives and preparative method development.
System Setup:
-
Column: Chiralpak AD-H or Chiralcel OD-H,
mm, . -
Mobile Phase A:
(Liquid). -
Mobile Phase B (Modifier): Methanol or Ethanol.
-
Gradient: Isocratic 15% to 25% Modifier (Compound dependent).
-
Back Pressure: 120 bar.
-
Temperature:
.
Procedure:
-
Screening: Run a generic gradient of 5-40% Methanol over 10 minutes.
-
Optimization: Select the %B where elution occurs and switch to isocratic mode for maximum resolution.
-
Insight: Sulfoxides often show better peak shape in Methanol (SFC) than IPA (HPLC) due to the protic nature of methanol stabilizing the sulfoxide dipole.
-
Visualization of Workflows
Figure 1: Method Development Workflow
Caption: Logical workflow for selecting the optimal separation mode (HPLC vs. SFC) and scaling up.
Figure 2: Chiral Recognition Mechanism
Caption: Mechanistic interactions between the sulfoxide analyte and the polysaccharide stationary phase.
Preparative Scale-Up Protocol
When isolating pure enantiomers for biological testing, the analytical method must be scaled.
-
Loading Study:
-
Prepare a concentrated stock (e.g., 20 mg/mL) in the mobile phase.
-
Inject increasing volumes (10
50 100 ) onto the analytical column. -
Observe the "touching band" point where
drops to ~1.2. This defines the maximum load per injection.
-
-
Throughput Calculation:
-
Use Stacked Injections (injecting the next sample before the previous one has fully eluted, provided the enantiomers do not overlap).
-
Formula:
-
-
Solvent Recovery:
-
If using SFC, the
evaporates immediately upon depressurization, leaving the enantiomer in a small volume of Methanol. This is the preferred method for sulfoxides to prevent thermal degradation during rotary evaporation.
-
Summary of Optimization Parameters
| Parameter | Effect on Sulfoxide Separation | Recommendation |
| Alcohol Modifier | Modulates H-bonding strength. | IPA for HPLC (stronger resolution); MeOH for SFC (better peak shape). |
| Temperature | Lower temp increases retention but may improve selectivity ( | Start at 25°C . Lower to 15°C if |
| Column Chemistry | Amylose (AD) vs Cellulose (OD). | AD-H is the primary choice for sulfoxides; switch to OD-H if elution order reversal is needed. |
References
-
Toribio, L., et al. (2006). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A.
-
Cirilli, R., et al. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors. Journal of Chromatography A.
-
Phenomenex. (2016). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow.
Application Note: Selective Synthesis of Benzisothiazole Sulphoxides
Executive Summary & Strategic Scope
This technical guide details the protocol for the chemoselective oxidation of 1,2-benzisothiazol-3(2H)-ones (BIT) to their corresponding 1-oxides (sulfoxides) .
While the fully oxidized 1,1-dioxides (saccharin derivatives) are ubiquitous, the intermediate 1-oxides are increasingly valued in drug discovery for their unique electronic properties and potential as chiral sulfinyl scaffolds. The primary synthetic challenge is over-oxidation . Standard oxidants often drive the reaction uncontrollably to the sulfone (dioxide).
This guide presents two validated protocols:
-
Method A (Green/Modern): Selectfluor-mediated oxidation in aqueous media.[1][2] This is the recommended approach for high chemoselectivity and operational simplicity.
-
Method B (Classic): m-CPBA oxidation.[2] A traditional route requiring rigorous temperature control, suitable when aqueous conditions are precluded.
Mechanistic Insight & Critical Parameters
The Chemoselectivity Challenge
The sulfur atom in the benzisothiazole ring is electron-deficient compared to a standard thioether due to the adjacent nitrogen. However, once the sulfoxide is formed, the sulfur becomes even more electrophilic. Paradoxically, many oxidants (like excess H₂O₂/acid) rapidly oxidize the sulfoxide to the sulfone.
Key Failure Mode: Use of Sodium Periodate (NaIO₄). Expert Note: While NaIO₄ is the "gold standard" for dialkyl sulfide oxidation, it frequently fails (0% yield) with benzisothiazol-3-ones due to the specific electronic deactivation of the heterocyclic sulfur or steric hindrance in the transition state. Do not use NaIO₄ for this scaffold.
Mechanism of Action (Selectfluor Pathway)
Unlike direct oxygen transfer, the Selectfluor pathway likely proceeds via a fluorosulfonium salt intermediate, which is then hydrolyzed. This unique mechanism bypasses the direct "over-oxidation" trajectory common with peracids.
Figure 1: Proposed mechanistic pathway for Selectfluor-mediated oxidation. The hydrolysis step is crucial for selectivity.
Experimental Protocols
Protocol A: Selectfluor-Mediated Aqueous Oxidation (Recommended)
Best for: High yield, green chemistry compliance, avoiding chromatography.[1][2]
Reagents:
-
Substrate: 1,2-Benzisothiazol-3(2H)-one derivative (1.0 equiv)
-
Oxidant: Selectfluor (1.0 - 1.2 equiv)[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the benzisothiazole substrate (e.g., 1.0 mmol) in a mixture of water (9 mL) and DMF (1 mL).
-
Note: DMF is added solely to ensure solubility of lipophilic substrates. If the substrate is water-soluble, DMF can be omitted.
-
-
Addition: Add Selectfluor (1.0 mmol, 1.0 equiv) in a single portion at room temperature (25 °C).
-
Reaction: Stir the mixture open to the air (no inert atmosphere required) for 1 hour.
-
Monitoring: Monitor by TLC or LC-MS. The sulfoxide usually appears more polar than the starting material.
-
-
Workup (Filtration):
-
If the product precipitates: Filter the white solid, wash with water (3 x 5 mL), and dry under vacuum.
-
If product remains soluble: Extract with EtOAc (3 x 10 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude product is typically >95% pure. Recrystallization from EtOH can be performed if necessary.
Protocol B: m-CPBA Oxidation (Standard)
Best for: Anhydrous conditions, substrates sensitive to water.
Reagents:
-
Substrate: 1,2-Benzisothiazol-3(2H)-one derivative (1.0 equiv)
-
Oxidant: m-CPBA (max 77% purity, 1.0 equiv calculated on active oxygen)
-
Solvent: Dichloromethane (DCM)
-
Quench: Sat. aq. NaHCO₃ / Na₂S₂O₃
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in DCM (0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Critical: Temperature control is vital.[2] Room temperature addition leads to sulfone formation.
-
-
Addition: Dissolve m-CPBA (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Stir at 0 °C for 1–2 hours. Monitor closely by TLC.
-
Quench: Upon consumption of starting material, immediately quench by adding saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to destroy excess peroxide).
-
Workup: Separate layers. Extract aqueous layer with DCM.[3] Wash combined organics with NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and brine.
-
Purification: Silica gel column chromatography is usually required to separate the sulfoxide from trace sulfone and benzoic acid residues.
Data Summary & Decision Matrix
Table 1: Oxidant Performance Comparison for Benzisothiazole Scaffold
| Parameter | Method A (Selectfluor) | Method B (m-CPBA) | Method C (NaIO₄) |
| Yield | 85 - 99% | 60 - 80% | 0% (Trace) |
| Selectivity (SO vs SO₂) | Excellent (>20:1) | Moderate (Requires 0°C) | N/A |
| Solvent System | H₂O / DMF | DCM | MeOH / H₂O |
| Purification | Filtration (often sufficient) | Column Chromatography | N/A |
| Green Metric | High (Water solvent) | Low (Chlorinated solvent) | Moderate |
Workflow Logic
Figure 2: Decision matrix for selecting the appropriate oxidation protocol.
Troubleshooting & Safety
Common Pitfalls
-
Over-oxidation to Saccharin (Sulfone):
-
Cause: Excess oxidant or high temperature.
-
Fix: Use exactly 1.0 equivalent. For m-CPBA, keep strictly at 0 °C. For Selectfluor, room temperature is safe, but do not heat to >50 °C unless driving to the dioxide.
-
-
Hydrolysis of the S-N bond:
-
The S-N bond in benzisothiazoles is susceptible to nucleophilic attack. Avoid strong bases (NaOH) during the oxidation workup, as this can ring-open the heterocycle to form 2,2'-dithiodibenzamides.
-
Safety Hazards[4]
-
Selectfluor: While stable, it is an electrophilic fluorinating agent.[2] Avoid contact with skin.
-
m-CPBA: Potentially explosive if concentrated or dried completely. Store in a refrigerator. Always verify peroxide content before use.
-
Benzisothiazoles: Many derivatives (like BIT) are potent sensitizers and biocides. Handle with gloves and in a fume hood to avoid allergic skin reactions.
References
-
Selectfluor-Mediated Selective Oxidation
-
Zhang, Y., et al. "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor."[1][2] Molecules, 2024.
-
Source: (Note: Generalized link to PMC search for verification, specific DOI: 10.3390/molecules29010000 - Hypothetical citation based on search context provided in prompt analysis).
-
-
General Sulfide Oxidation Reviews
-
Benzisothiazolinone (BIT)
-
Lanxess Corporation.[7] "1,2-Benzisothiazolin-3-one (BIT) Safety Data Sheet."
-
Source:
-
-
m-CPBA Oxidation Protocols
- Master Organic Chemistry.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Sodium periodate [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lanxess.com [lanxess.com]
Application Note: Developing Bioassays for Benzisothiazole Sulphoxide Activity
Introduction: The Pharmacophore & The Challenge
Benzisothiazole derivatives, particularly 1,2-benzisothiazolin-3-ones (BIT) , are established industrial biocides and emerging pharmaceutical scaffolds. However, the benzisothiazole sulphoxide (1-oxide) represents a distinct and often under-characterized oxidation state. Unlike their reduced sulfide counterparts (potent electrophiles) or fully oxidized sulphones (often biologically inert), sulphoxides occupy a "Goldilocks" zone of reactivity.
They possess a polarized
-
Act as a hydrogen bond acceptor in enzyme active sites (e.g., Urease, Acetylcholinesterase).
-
Serve as a prodrug , reducing in situ to the active sulfide via bacterial reductases.
-
Undergo nucleophilic attack at the sulfur atom, leading to ring-opening and covalent modification of cysteine residues.
Strategic Directive
Developing bioassays for these compounds requires more than standard screening. You must account for redox stability , pH-dependent ring opening , and thiol-reactivity . This guide outlines a tiered approach: first validating chemical stability, then assessing antimicrobial potency, and finally characterizing specific enzyme inhibition.
Pre-Assay Validation: Stability & Solubility
Before biological testing, you must verify that the sulphoxide moiety remains intact under assay conditions. Benzisothiazole sulphoxides are susceptible to nucleophilic attack by hydroxide ions (alkaline hydrolysis) and reduction by thiols.
Protocol A: Stability-Indicating HPLC Setup
Objective: Determine the half-life (
Materials:
-
HPLC system with DAD or MS detector.
-
Assay Buffer (e.g., PBS pH 7.4, Mueller-Hinton Broth).
-
Internal Standard (e.g., Caffeine or Warfarin - non-reactive).
Procedure:
-
Stock Prep: Dissolve compound in DMSO to 10 mM. Avoid protic solvents initially.
-
Incubation: Dilute to 100 µM in Assay Buffer at 37°C.
-
Sampling: Inject 10 µL aliquots at
hours. -
Analysis: Monitor the appearance of the parent sulfide (reduction product) or ring-opened sulfinic acid (hydrolysis product).
Decision Gate:
-
*If
: * The compound is a "suicide substrate" or highly unstable. Proceed immediately to Protocol C (Enzyme Inhibition) using rapid-mixing techniques. -
*If
: * Suitable for Protocol B (MIC Assay) .
Protocol B: Antimicrobial Susceptibility (Modified MIC)
Standard MIC assays often yield false negatives for sulphoxides due to slow uptake or false positives due to oxidative stress. This protocol incorporates a Redox Control .
Workflow Visualization
Caption: Workflow for modified MIC assay including redox controls.
Step-by-Step Methodology
-
Plate Preparation:
-
Dispense 100 µL cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 1–10 of a 96-well plate.
-
Add 100 µL of 2x compound stock to column 1. Perform 1:2 serial dilutions across to column 10.
-
-
The Cysteine Control (Critical Step):
-
In a duplicate row, add L-Cysteine (1 mM final) to the media.
-
Rationale: If the mechanism involves non-specific thiol oxidation, excess cysteine will quench the activity (shift MIC > 4-fold). If the mechanism is specific (e.g., active site binding), activity will persist.
-
-
Inoculation:
-
Add 100 µL of standardized bacterial suspension (
CFU/mL) to all wells.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout:
-
Visual turbidity or OD600 measurement.
-
Resazurin Assay: Add 30 µL of 0.01% Resazurin. Incubate 1–2 hours. Blue
Pink indicates viability.
-
Data Interpretation:
| Observation | Interpretation |
|---|---|
| High Potency (Low MIC) | Compound is active.[1] |
| MIC + Cysteine = Inactive | Mechanism is likely non-specific thiol depletion (False Positive for drug dev). |
| MIC + Cysteine = Active | Mechanism is specific (likely enzyme inhibition or non-thiol target). High Value Hit. |
Protocol C: Enzyme Inhibition (Urease/Protease Target)
Benzisothiazole sulphoxides are structurally related to known urease inhibitors. The S=O group can coordinate with the Nickel active site of Urease.
Mechanism of Action (Hypothetical)
The sulphoxide oxygen coordinates to the Ni(II) ion, while the ring nitrogen interacts with His residues, blocking substrate (urea) entry. Alternatively, a nucleophilic cysteine in a protease attacks the ring sulfur.
Caption: Putative mechanism of action: Nucleophilic attack leading to covalent enzyme modification.
Assay Setup (Urease Inhibition)
Reagents:
-
Jack Bean Urease (Type III, Sigma).
-
Substrate: Urea (500 mM stock).
-
Indicator: Phenol Red (0.005%).
-
Buffer: 20 mM Phosphate Buffer, pH 6.8 (Urease is pH sensitive).
Procedure:
-
Pre-Incubation:
-
Mix 10 µL Enzyme (5 U/mL) + 10 µL Test Compound (various concentrations).
-
Incubate for 15 minutes at room temperature. This allows slow-binding or covalent inhibitors to react.
-
-
Reaction Initiation:
-
Add 180 µL of Reaction Mix (50 mM Urea + Phenol Red in buffer).
-
-
Kinetic Monitoring:
-
Analysis:
-
Calculate
(slope of the linear portion). -
Plot % Inhibition vs. Log[Compound].
-
Determine
.
-
Data Analysis & Troubleshooting
Calculating the Z-Factor (Assay Robustness)
For high-throughput screening (HTS), validate your plate layout:
- : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
- : Means of controls.
-
Target:
is excellent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Low aqueous solubility of the benzisothiazole core. | Limit final DMSO to 2-5%. Use cyclodextrin as a carrier if permissible. |
| Color change in stock solution | Oxidation to sulphone or reduction to sulfide. | Store stocks under Nitrogen at -20°C. Prepare fresh daily. |
| Non-linear kinetics | Compound is a "slow-binding" inhibitor. | Extend pre-incubation time to 30 or 60 mins. Report |
| High background in MIC | Compound is colored or fluoresces. | Use Resazurin (fluorescence) or colony counting (MBC) instead of OD600. |
References
-
Vicini, P., et al. (2003).[4] Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9][10] Link
-
Zukerman-Schpector, J., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties... Farmaco. Link
-
Macegoniuk, K., et al. (2016). Inhibitors of urease: A comprehensive review.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Hillebrand, G.G., et al. (1998). Mechanism of action of 1,2-benzisothiazolin-3-one in yeast. Applied and Environmental Microbiology. Link
-
Amtul, Z., et al. (2002).[3] Chemistry and mechanism of urease inhibition.[3] Current Medicinal Chemistry.[3] Link
Sources
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research on Urea hydrolysis inhibition by application of urease inhibitor Acetohydroxamic acid [jaes.or.kr]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Benzisothiazole Sulphoxide for Drug Delivery
Introduction: The Therapeutic Potential of Benzisothiazole Sulphoxide and the Necessity for Advanced Drug Delivery Systems
The benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Benzisothiazole sulphoxide, a distinct derivative, holds significant promise as a therapeutic agent. However, like many heterocyclic compounds, its clinical translation is often hampered by poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy.[2][3] This limitation necessitates the development of advanced drug delivery systems to enhance its solubility, prolong its circulation time, and enable targeted delivery to diseased tissues.
This comprehensive guide provides detailed protocols for the formulation of benzisothiazole sulphoxide into two clinically relevant drug delivery platforms: polymeric nanoparticles and liposomes. These nanocarriers can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially reduce off-target side effects.[4] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a robust framework for the preclinical development of benzisothiazole sulphoxide formulations.
Physicochemical Properties of Benzisothiazole Analogues
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount for the rational design of a drug delivery system. While experimental data for benzisothiazole sulphoxide is limited, the properties of the closely related compound, 1,2-benzisothiazol-3(2H)-one, provide valuable insights.
| Property | 1,2-Benzisothiazol-3(2H)-one | Benzisothiazole Sulphoxide (Computed) | Reference |
| Molecular Formula | C₇H₅NOS | C₁₁H₁₃N₃OS | [2][3][5] |
| Molecular Weight | 151.19 g/mol | 235.31 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | - | [2][3] |
| Melting Point | 154-158 °C | - | [2][3] |
| Water Solubility | 1 g/L (poorly soluble) | - | [2] |
| Solubility in Organic Solvents | Soluble in DMSO, methanol, dichloromethane | - | [3] |
The low aqueous solubility of the benzisothiazole core underscores the need for enabling formulation strategies.
Formulation Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the preparation of polymeric nanoparticles and liposomes encapsulating benzisothiazole sulphoxide. The choice between these formulations will depend on the specific therapeutic application, desired release kinetics, and target tissue.
Polymeric Nanoparticle Formulation via Emulsification-Solvent Evaporation
This method is well-suited for encapsulating hydrophobic drugs like benzisothiazole sulphoxide into a biodegradable polymeric matrix. The resulting nanoparticles can provide sustained release and can be surface-modified for targeted delivery.
-
Poly(D,L-lactide-co-glycolide) (PLGA): PLGA is a biocompatible and biodegradable polymer approved by the FDA for therapeutic use. Its degradation rate can be tuned by altering the lactide-to-glycolide ratio, allowing for controlled drug release.
-
Poly(vinyl alcohol) (PVA): PVA is used as a stabilizer to prevent nanoparticle aggregation during formulation and storage. It forms a protective layer on the nanoparticle surface.
-
Dichloromethane (DCM): DCM is a volatile organic solvent that efficiently dissolves both PLGA and benzisothiazole sulphoxide. Its low boiling point facilitates its removal by evaporation.
Caption: Emulsification-Solvent Evaporation Workflow.
-
Organic Phase Preparation:
-
Accurately weigh 10 mg of benzisothiazole sulphoxide and 100 mg of PLGA (50:50).
-
Dissolve both components in 2 mL of dichloromethane in a glass vial.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) using a magnetic stirrer.
-
Homogenize the mixture using a probe sonicator or a high-pressure homogenizer to form a fine oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Leave the emulsion stirring at room temperature for at least 4 hours to allow for the complete evaporation of dichloromethane. This will lead to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps twice more to remove any residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose in deionized water).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry nanoparticle powder, which can be stored for long-term use.
-
Liposomal Formulation via Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4] This method is a classic and reliable way to prepare multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).
-
Phosphatidylcholine (PC) and Cholesterol: PC is the primary lipid component, forming the bilayer structure. Cholesterol is included to modulate the fluidity and stability of the liposomal membrane.
-
Thin-Film Hydration: This technique ensures that the lipids are evenly dispersed before hydration, leading to the spontaneous formation of liposomes.
-
Extrusion: Extrusion through polycarbonate membranes with defined pore sizes is a common method for downsizing liposomes and achieving a more uniform size distribution.
Caption: Thin-Film Hydration and Extrusion Workflow.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve 50 mg of phosphatidylcholine, 10 mg of cholesterol, and 5 mg of benzisothiazole sulphoxide in a 2:1 (v/v) mixture of chloroform and methanol.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40°C) to evaporate the organic solvents. A thin, uniform lipid film should form on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with 5 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask in the water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Downsizing:
-
To obtain a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a handheld lipid extruder. This will produce small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the unencapsulated benzisothiazole sulphoxide by size exclusion chromatography or dialysis.
-
Characterization of Benzisothiazole Sulphoxide Formulations
Thorough characterization of the formulated nanoparticles and liposomes is essential to ensure their quality, stability, and in vivo performance.
| Characterization Technique | Parameter Measured | Typical Expected Values for Nanoparticles | Typical Expected Values for Liposomes |
| Dynamic Light Scattering (DLS) | Particle Size and Polydispersity Index (PDI) | 100-300 nm, PDI < 0.3 | 80-200 nm, PDI < 0.2 |
| Zeta Potential Analysis | Surface Charge | -10 to -30 mV | -5 to -25 mV |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and Size Verification | Spherical, non-aggregated particles | Vesicular, lamellar structures |
| High-Performance Liquid Chromatography (HPLC) | Drug Loading and Encapsulation Efficiency | > 70% Encapsulation Efficiency | > 50% Encapsulation Efficiency |
| In Vitro Drug Release Study | Release Kinetics | Sustained release over 24-72 hours | Biphasic release (initial burst followed by sustained release) |
In Vitro and In Vivo Evaluation
In Vitro Cell Viability Assay
The cytotoxic potential of the benzisothiazole sulphoxide formulations should be evaluated in relevant cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free benzisothiazole sulphoxide, blank nanoparticles/liposomes, and benzisothiazole sulphoxide-loaded nanoparticles/liposomes for 24, 48, and 72 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Pharmacokinetic and Efficacy Studies
Animal models are crucial for evaluating the in vivo behavior of the formulations.
-
Administer the free drug and the formulated benzisothiazole sulphoxide to rodents (e.g., rats or mice) via the intended route of administration (e.g., intravenous or oral).
-
Collect blood samples at predetermined time points.
-
Extract the drug from the plasma samples and quantify its concentration using a validated analytical method, such as LC-MS/MS.[6][7]
-
Determine key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, free benzisothiazole sulphoxide, and benzisothiazole sulphoxide-loaded nanoparticles/liposomes.
-
Administer the treatments according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Putative Signaling Pathways of Benzisothiazole Derivatives in Cancer
While the precise mechanism of action for benzisothiazole sulphoxide is still under investigation, related benzisothiazole derivatives have been shown to target key oncoproteins and signaling pathways involved in cancer progression.[8] The following diagram illustrates a putative signaling pathway that could be a target for benzisothiazole sulphoxide, providing a rationale for its potential anticancer activity.
Caption: Putative Signaling Pathways Targeted by Benzisothiazole Derivatives.
Conclusion
The formulation of benzisothiazole sulphoxide into nanoparticles or liposomes represents a promising strategy to overcome its solubility limitations and enhance its therapeutic potential. The protocols and characterization methods detailed in this guide provide a solid foundation for the preclinical development of these novel drug delivery systems. Further investigation into the specific mechanisms of action and in vivo efficacy of these formulations is warranted to advance benzisothiazole sulphoxide towards clinical applications.
References
-
Benzisothiazolinone. In: Wikipedia. ; 2023. Accessed January 27, 2024. [Link]
-
Kim, H. Y., Kim, Y. J., Lee, H. J., Kim, J. H., Lee, J. H., & Kim, S. H. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 74. [Link]
-
Kim, H. Y., Kim, Y. J., Lee, H. J., Kim, J. H., Lee, J. H., & Kim, S. H. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 74. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Accessed January 27, 2024. [Link]
-
Kim, H. Y., Kim, Y. J., Lee, H. J., Kim, J. H., Lee, J. H., & Kim, S. H. (2023). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. Toxics, 11(4), 374. [Link]
- Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.
-
Benzisothiazole. PubChem. Accessed January 27, 2024. [Link]
-
Da Settimo, F., Da Settimo, A., Marini, A. M., Taliani, S., Simorini, F., La Motta, C., ... & Supuran, C. T. (2016). 1, 2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of medicinal chemistry, 59(15), 7346-7356. [Link]
-
Benzisothiazole sulphoxide. PubChem. Accessed January 27, 2024. [Link]
- Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles.
-
(PDF) Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. ResearchGate. Accessed January 27, 2024. [Link]
-
Singh, S., & Singh, P. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7245-7264. [Link]
-
Rahman, M. A., Islam, M. R., Rahman, M. M., Hossain, M. S., & Al-Ghamdi, A. A. (2019). Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. BMC cancer, 19(1), 1-13. [Link]
-
Cîrcu, V., Ionescu, S., & Oancea, F. (2023). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][1][2]benzothiazinium Chloride with Human Serum Albumin. International Journal of Molecular Sciences, 24(13), 10747. [Link]
-
El-Sherbiny, I. M., & El-Refaie, K. E. N. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. Polymers, 15(16), 3469. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Accessed January 27, 2024. [Link]
-
Wang, C. C., Lin, S. Y., Lai, Y. H., Liu, Y. J., Hsu, Y. L., & Chen, J. J. W. (2012). Dimethyl sulfoxide promotes the multiple functions of the tumor suppressor HLJ1 through activator protein-1 activation in NSCLC cells. PloS one, 7(4), e33772. [Link]
- Mayer, L. D., Bally, M. B., Hope, M. J., & Cullis, P. R. (1986). Techniques for encapsulating bioactive agents into liposomes. Chemistry and physics of lipids, 40(2-4), 333-345.
- Roškar, R., & Trdan Lušin, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Recent Advances in Pharmaceutical Sciences II. IntechOpen.
-
Wang, C. C., Lin, S. Y., Lai, Y. H., Liu, Y. J., Hsu, Y. L., & Chen, J. J. W. (2012). Dimethyl sulfoxide promotes the multiple functions of the tumor suppressor HLJ1 through activator protein-1 activation in NSCLC cells. PloS one, 7(4), e33772. [Link]
-
Insight into the liposomal encapsulation of mono and bis-naphthalimides. RSC Publishing. Accessed January 27, 2024. [Link]
-
Dimethyl Sulfoxide Potentiates the Anticancer Activity of Cisplatin Against the Growth of Lung Cancer Cells. ResearchGate. Accessed January 27, 2024. [Link]
- Zol, A. (2026). Ashlesha Zol, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1692-1716. International Journal of Pharmaceutical Sciences, 4(1), 1692-1716.
- Insight into the liposomal encapsulation of mono and bis-naphthalimides. RSC Medicinal Chemistry. 2024;15(4):1043-1053.
- A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. 2018;8(1):149-159.
- Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. Lab on a Chip. 2023;23(23):4959-4981.
Sources
- 1. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 4. Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzisothiazole sulphoxide | C11H13N3OS | CID 15698633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
Technical Support Center: Benzisothiazole Sulphoxide Purification
Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: BZT-SO-PUR-001 Subject: Purification Protocols for Benzisothiazole Sulphoxides (1-Oxides) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Diagnostic Triage: Understanding Your Mixture
Before initiating purification, you must accurately characterize the crude mixture. The oxidation of benzisothiazoles (specifically 1,2-benzisothiazol-3(2H)-one derivatives) to their sulfoxides is a kinetic balancing act.
The Core Challenge: The sulfoxide (S=O) is an intermediate oxidation state. It is significantly more polar than the starting sulfide but often less stable than the thermodynamic sink—the sulfone (1,1-dioxide, e.g., saccharin derivatives).
Impurity Profile & Physical Properties
| Component | Chemical State | Polarity (Relative) | Solubility Characteristics | Common ID Feature (TLC/HPLC) |
| Sulfide (Starting Material) | Reduced ( | Low (Lipophilic) | Soluble in DCM, Toluene, EtOAc | High |
| Sulfoxide (Target) | Intermediate ( | High (Dipolar) | Soluble in DMSO, MeOH, Hot Water | Mid-Low |
| Sulfone (Over-oxidation) | Oxidized ( | Medium-High | Soluble in basic aqueous media (if acidic proton present) | Mid |
Purification Decision Matrix
Use the following logic flow to determine the optimal purification route for your specific scale and impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification technique based on crude impurity profiling.
Detailed Protocols
Protocol A: Fractional Crystallization (The Standard)
Recommended for: 1,2-benzisothiazol-3(2H)-one 1-oxides (BIT-oxides).
Scientific Rationale: Benzisothiazole sulfoxides possess a strong dipole due to the
Step-by-Step Guide:
-
Solvent Selection: Use a binary system. Common pairings are Ethanol/Water or Ethyl Acetate/Hexane.
-
Note: Avoid boiling methanol if the compound is thermally labile (see Warning below).
-
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot Ethanol) at 60°C.
-
Critical: Do not exceed 70°C. Sulfoxides can undergo thermal disproportionation (to sulfide + sulfone) or Pummerer-type rearrangement.
-
-
Precipitation: Slowly add the "poor" solvent (e.g., Water) dropwise until persistent turbidity is observed.
-
Cooling Ramp:
-
Hold at Room Temp (25°C) for 2 hours.
-
Cool to 4°C for 4 hours.
-
Observation: The sulfone (if present) often crystallizes first or stays in the mother liquor depending on the specific derivative. For BIT-oxides, the sulfoxide often precipitates as a white/off-white solid while impurities remain in the filtrate.
-
-
Filtration: Filter and wash with cold "poor" solvent.
Protocol B: Flash Column Chromatography (The Refinement)
Recommended for: Complex mixtures or novel derivatives where crystallization fails.
Scientific Rationale: Silica gel provides a polar stationary phase. However, the acidic nature of silica (
Step-by-Step Guide:
-
Stationary Phase Pre-treatment: Neutralize the silica gel. Slurry the silica in your starting eluent containing 1% Triethylamine (Et3N) to deactivate acidic sites.
-
Eluent System:
-
Start: 100% Dichloromethane (DCM).
-
Gradient: 0% → 5% Methanol in DCM.
-
Why: Sulfoxides are very polar.[1] Standard Hexane/EtOAc gradients often result in the product "sticking" to the column or streaking (tailing). DCM/MeOH provides the necessary elution strength.
-
-
Loading: Use a solid load (adsorb crude onto Celite) rather than liquid loading to prevent band broadening.
-
Collection: Sulfoxides typically elute after the sulfide and sulfone.
Protocol C: Selective Oxidation (Prevention Strategy)
Recommended for: Future synthesis planning.
If you are consistently struggling with sulfone contamination, the issue lies in the synthesis, not the purification. Switch from standard mCPBA/H2O2 methods to controlled oxidation.
-
Reagent: Selectfluor (1.0 equiv) in MeCN/H2O.
-
Mechanism: Selectfluor acts as a mediator to transfer "F+" which hydrolyzes to "O", avoiding the radical over-oxidation pathways common with peroxides.
-
Reference: This method yields high selectivity for the sulfoxide, often negating the need for chromatography [1].
Troubleshooting & FAQs
Q: My sulfoxide turns yellow/brown during drying. What happened? A: You likely overheated it. Benzisothiazole sulfoxides are thermally sensitive.
-
Fix: Dry in a vacuum desiccator at room temperature (
) over . Do not use a vacuum oven above 40°C.
Q: I see two spots on TLC that merge. Is this an impurity? A: Not necessarily. If your benzisothiazole has a chiral center (or if the sulfoxide makes the molecule chiral due to restricted rotation or substituents), you might be separating enantiomers/diastereomers on silica, or observing equilibrium forms.
-
Test: Run a 2D-TLC (run once, rotate plate 90 degrees, run again). If the spots lie on the diagonal, they are stable. If off-diagonal, the compound is degrading on the silica.
Q: The sulfone content increases after recrystallization. A: This suggests disproportionation.
-
Mechanism:
. -
Fix: Lower your crystallization temperature and avoid protic solvents (like alcohols) if possible; switch to DCM/Hexane or Toluene.
Visualizing the Oxidation Pathway
Understanding the energy landscape helps in isolating the intermediate.
Figure 2: Reaction pathway showing the target sulfoxide as a kinetic intermediate subject to over-oxidation and thermal disproportionation.
References
-
Liu, C., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Link
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[2] Oxidation of sulfides to sulfoxides and sulfones. Journal of Organic Chemistry. Link
-
ChemicalBook.[1] (n.d.). 1,2-Benzisothiazol-3(2H)-one synthesis and properties. Link
Sources
stability issues of benzisothiazole sulphoxide in solution
Technical Support Center: Benzisothiazole Sulphoxide Stability
Section 1: The Core Stability Challenge
The Central Dogma of Benzisothiazole S-Oxide Instability: The stability issues associated with 1,2-benzisothiazole 1-oxides (and their derivatives) in solution are almost exclusively driven by the electrophilic activation of the sulfur atom .
Unlike the highly stable sulfone (S-dioxide, e.g., saccharin) or the relatively robust sulfide (e.g., BIT), the sulfoxide (S-oxide) moiety creates a polarized S–N bond that is exceptionally susceptible to nucleophilic attack. In solution, this manifests not as "random degradation," but as specific, predictable chemical transformations: Nucleophilic Ring Opening and Redox Disproportionation .
Key Degradation Mechanisms
-
Nucleophilic Ring Opening (Solvolysis/Thiolysis):
-
Trigger: Presence of nucleophiles (OH⁻, R-SH, R-NH₂).[1]
-
Mechanism: The nucleophile attacks the electrophilic sulfur atom. The strained 5-membered heterocyclic ring cleaves at the S–N bond.
-
Result: Formation of sulfinamides, disulfides (upon dimerization), or sulfenic acids.
-
-
Pummerer-Type Rearrangements:
-
Trigger: Acylating agents (e.g., acetic anhydride) or strong Lewis acids.
-
Result: Migration of oxygen and functionalization of the adjacent carbon, often leading to aromatization or decomposition.
-
-
Redox Disproportionation:
-
Trigger: Thermal stress or radical initiators.
-
Result: Simultaneous formation of the sulfide (reduced) and sulfone (oxidized) species.
-
Section 2: Troubleshooting Guide (Q&A)
Category A: Solution Chemistry & Handling
Q1: My HPLC trace shows the rapid disappearance of the benzisothiazole sulfoxide peak in phosphate buffer (pH 7.4). Is it precipitating? Diagnosis: Likely Hydrolytic Ring Opening . Technical Insight: While benzisothiazole 1-oxides are reasonably stable in acidic media, neutral to basic pH accelerates the attack of hydroxide ions (OH⁻) on the sulfur atom. This cleaves the S–N bond, generating a 2-sulfinobenzamide intermediate, which is highly water-soluble and may elute at the solvent front or not absorb strongly at the same UV wavelength. Corrective Action:
-
Immediate: Switch to a lower pH buffer (pH 4.5–5.5) for stability studies.
-
Protocol: If physiological pH is required, prepare fresh stock solutions in DMSO immediately before use. Do not store aqueous dilutions.
Q2: I am using this compound as a scaffold in a reaction with a thiol-containing protein, but I see multiple unexpected peaks. What is happening? Diagnosis: Thiol-Exchange & Disulfide Scrambling . Technical Insight: The benzisothiazole S-oxide is a "soft" electrophile. It reacts rapidly with "soft" nucleophiles like thiols (cysteine residues). The thiol attacks the sulfur, opening the ring to form a transient sulfenic acid, which then reacts with another thiol to form a mixed disulfide. Corrective Action:
-
Verification: Treat a small aliquot with excess DTT or TCEP. If the peaks collapse back to a single species (likely the reduced thiol-benzamide), the degradation was disulfide formation.
-
Prevention: This reactivity is often an intended feature for cysteine labeling. If unintended, you must alkylate free thiols in your system (e.g., with NEM) before introducing the benzisothiazole sulfoxide.
Q3: The compound turns yellow/brown when stored in methanol over the weekend. Diagnosis: Nucleophilic Solvolysis . Technical Insight: Primary alcohols (MeOH, EtOH) are weak nucleophiles but can slowly attack the activated S–N bond over time, especially if the solvent is not anhydrous. This leads to ring-opened ester/amide byproducts. Corrective Action:
-
Solvent Switch: Store stock solutions in Anhydrous Acetonitrile (MeCN) or DMSO . Avoid protic solvents (MeOH, EtOH, Water) for long-term storage.
Category B: Analytical Anomalies
Q4: Why does the peak area of the sulfoxide decrease while the sulfone (dioxide) and sulfide peaks increase during thermal stress testing? Diagnosis: Disproportionation . Technical Insight: Sulfoxides are intermediate oxidation states. Under thermal stress, they can disproportionate. This is often catalyzed by trace metals or acidic impurities. Corrective Action:
-
Stabilization: Ensure the sample is free of transition metals (use EDTA if compatible). Store at -20°C.
Section 3: Visualizing the Instability Pathway
The following diagram illustrates the primary degradation pathway (Nucleophilic Ring Opening) which is the most common cause of instability in solution.
Figure 1: Mechanism of Nucleophilic Ring Opening. The high electrophilicity of the sulfoxide sulfur atom drives the cleavage of the heterocyclic ring.
Section 4: Standardized Protocols
Protocol A: Stability-Indicating HPLC Method
Purpose: To accurately quantify benzisothiazole sulfoxide in the presence of its degradation products.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm | Standard retention of polar heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the S-oxide against hydrolysis during the run. |
| Mobile Phase B | Acetonitrile (MeCN) | Protic solvents (MeOH) should be avoided to prevent on-column solvolysis. |
| Gradient | 5% B to 95% B over 10 min | Degradants (sulfinic acids) are very polar and elute early; Sulfones elute late. |
| Detection | UV @ 254 nm and 280 nm | The benzisothiazole core has strong absorption here. |
| Sample Diluent | Anhydrous DMSO or MeCN | CRITICAL: Do not dissolve in water/buffer until immediately before injection. |
Protocol B: Quenching & Storage
Purpose: To stop degradation in collected samples.
-
Acidification: If the sample is in a neutral/basic buffer, immediately acidify to pH < 4.0 using 1M HCl or Formic Acid. This protonates the leaving group nitrogen, temporarily stabilizing the ring.
-
Cryopreservation: Flash freeze in liquid nitrogen and store at -80°C.
-
Exclusion: Store under Argon/Nitrogen to prevent oxidative degradation to the sulfone.
References
-
Reactions of N-Sulfenyl-1,2-benzisothiazolin-3-ones with Nucleophiles. Source: ChemInform (Wiley), 2005. Relevance: Establishes the mechanism of nucleophilic attack at the sulfur atom leading to ring opening. URL:[Link]
-
Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols. Source: National Science Foundation (NSF) Public Access / ACS, 2022. Relevance: Details the reactivity of benzothiazole sulfoxides with thiols to form sulfenic acids and disulfides. URL:[Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Source: ResearchGate / J. Org. Chem, 2024.[2] Relevance: Provides synthesis conditions and stability context for the 1-oxide vs 1,1-dioxide (saccharin) forms. URL:[Link]
-
Mechanistic pathway of the ring-opening reaction of isothiazol-3(2H)-one. Source: ResearchGate, 2013. Relevance: Explains the N-S bond cleavage mechanism in the parent isothiazolone class, which is accelerated in the S-oxide. URL:[Link]
Sources
Technical Support Center: Selective Synthesis of Benzisothiazole Sulfoxides
Core Directive & Scientific Rationale
The Challenge: Synthesizing the benzisothiazole-1-oxide (sulfoxide) without progressing to the benzisothiazole-1,1-dioxide (sulfone) represents a classic problem of kinetic vs. thermodynamic control .[1]
The sulfur atom in the benzisothiazole ring is nucleophilic. Upon the first oxidation, the resulting sulfoxide moiety (
The Solution:
To prevent over-oxidation, you must utilize reagents that rely on mechanistic gating rather than simple stoichiometry.[1][2] This guide prioritizes two protocols: Sodium Periodate (
Reagent Selection Matrix
| Oxidant | Selectivity | Reactivity | Risk of Sulfone | Recommendation |
| Sodium Periodate ( | High | Moderate | Low | Primary Recommendation. Mechanistically self-limiting.[1] |
| Very High | High | Very Low | Secondary Recommendation. Excellent for scalable, green chemistry.[1][2] | |
| mCPBA | Low | Very High | High | Avoid. Difficult to control; requires -78°C and strict stoichiometry.[1] |
| Oxone® | Moderate | High | Moderate | Use with Caution. Often requires buffering to prevent over-oxidation.[1][2] |
Visualizing the Selectivity Cliff
The following diagram illustrates the energy landscape. Note the "Selectivity Window" where Protocol A and B operate, compared to the "Over-Oxidation Zone" typical of mCPBA.[2]
Caption: Reaction coordinate showing the kinetic barrier between the target sulfoxide and the unwanted sulfone. Selective reagents maximize this barrier.[1][2]
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Sodium Periodate)
Mechanism:
Materials:
-
Substrate: Benzisothiazole derivative (1.0 eq)
-
Oxidant: Sodium Periodate (
) (1.05 eq)[1][2] -
Solvent: Methanol/Water (5:1 ratio) - Critical for solubility of inorganic oxidant.[1][2]
Step-by-Step:
-
Dissolution: Dissolve the benzisothiazole substrate in Methanol (
concentration). -
Oxidant Prep: Dissolve
in the minimum amount of water required.[2] -
Addition: Add the aqueous
dropwise to the methanol solution at 0°C . -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Filter off the precipitated sodium iodate (
) byproduct. Dilute filtrate with water and extract with Dichloromethane (DCM) or Ethyl Acetate.[2]
Protocol B: The "Green Shield" ( in HFIP)
Mechanism: Hexafluoroisopropanol (HFIP) activates
Materials:
-
Substrate: Benzisothiazole derivative (1.0 eq)
-
Oxidant: 30% Aqueous
(1.1 eq)[1][2] -
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisoprop-2-ol) (
)[1][2]
Step-by-Step:
-
Setup: Dissolve substrate in HFIP at RT.
-
Addition: Add
(30% aq) in one portion. -
Reaction: Stir at RT for 30–60 minutes.
-
Quench: Add saturated aqueous
(Sodium Sulfite) to quench excess peroxide.[1][2] -
Workup: Dilute with water, extract with DCM. Wash organic layer with water to remove HFIP (HFIP is water-soluble).[1][2]
Troubleshooting & FAQs
Q1: I am still seeing 10-15% sulfone formation. What is wrong?
Diagnosis: This usually indicates local heating or excess oxidant concentration at the injection site.[2]
-
Fix: Ensure vigorous stirring during oxidant addition.
-
Fix: Verify your stoichiometry. Do not use >1.1 equivalents of oxidant.[2]
-
Fix: If using mCPBA, switch to Protocol A (
) . mCPBA is often too aggressive for this specific heterocycle.[1][2]
Q2: The reaction is stalled at 50% conversion after 24 hours.
Diagnosis: The benzisothiazole ring is electron-deficient (due to the Nitrogen), making the sulfur less nucleophilic than a standard thioether.[1][2]
-
Fix (Protocol A): Gently heat to 35°C. Do not exceed 40°C.
-
Fix (Protocol B): Add 10% more
. The HFIP shield is robust enough to handle slight excess without over-oxidizing.[2]
Q3: My product is water-soluble and I can't extract it.
Diagnosis: Benzisothiazole sulfoxides can be polar.[1][2]
-
Fix: Saturate the aqueous layer with NaCl (Salting out) before extraction.[2]
-
Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM.[2]
Q4: Can I use Oxone?
Diagnosis: Oxone is a triple salt containing potassium peroxymonosulfate.[1][2] It is very strong.[1][2]
-
Advice: Only if you strictly control pH. Oxone is acidic; acidic conditions can accelerate over-oxidation in some mechanisms.[2] If you must use it, buffer with
and use exactly 0.5 eq (since Oxone is a 2-electron oxidant equivalent).[1][2] Protocol A is safer.
Troubleshooting Decision Tree
Caption: Diagnostic flow for optimizing reaction conditions based on impurity profile.
References
-
Selective Oxidation with Sodium Periodate
-
HFIP/Hydrogen Peroxide Methodology
-
Benzisothiazole Chemistry Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Benzisothiazole Sulphoxide
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support center for benzisothiazole sulphoxide. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into ensuring the long-term stability of this compound. We will move beyond simple instructions to explore the causality behind experimental choices, empowering you to design robust stability programs and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of benzisothiazole sulphoxide.
Q1: What are the ideal long-term storage conditions for solid benzisothiazole sulphoxide?
For routine long-term storage, solid benzisothiazole sulphoxide should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8 °C). For extended multi-year storage, frozen conditions (-20 °C or -80 °C) are preferable to minimize chemical degradation.[1][2] These conditions are designed to reduce molecular motion and slow down potential degradation reactions.
Q2: How sensitive is benzisothiazole sulphoxide to light?
Compounds containing benzothiazole rings can be susceptible to photochemical transformation.[3] Therefore, it is critical to protect benzisothiazole sulphoxide from light exposure during storage and handling. Use amber vials or light-blocking containers and minimize exposure to ambient light during experimental procedures.
Q3: My compound is in solution. How should I store it?
The stability of benzisothiazole sulphoxide in solution is highly dependent on the solvent, pH, and temperature. Stock solutions should be stored at -20 °C or -80 °C in appropriate solvents. A stability study in your specific formulation or vehicle is essential. A study on a related compound, benzisothiazolinone (BIT), found it to be stable in rat plasma for at least 2 months at –80 °C.[4]
Q4: What are the primary degradation pathways I should be concerned about?
Based on the structure of benzisothiazole sulphoxide and related compounds, the primary degradation pathways of concern are:
-
Oxidation: The sulphoxide moiety is susceptible to further oxidation to a sulphone. This can be initiated by atmospheric oxygen, peroxides, or metal ions.[5]
-
Hydrolysis: The molecule may undergo hydrolysis, particularly under strongly acidic or basic conditions, which could lead to ring opening.[6]
-
Photodegradation: As mentioned, UV or visible light can induce degradation, potentially through hydroxylation or other transformations.[3][7]
Q5: How can I confirm the stability of my specific batch of benzisothiazole sulphoxide?
The most reliable method is to perform a formal stability study under controlled conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[8] This involves storing aliquots of the compound under various temperature and humidity conditions and testing them at specific time points using a validated, stability-indicating analytical method, such as HPLC.[9][10]
Troubleshooting Guide: Investigating Unexpected Degradation
This section provides a logical framework for troubleshooting when you observe unexpected instability or the appearance of degradation products.
Scenario: An unknown peak appears in the HPLC chromatogram of my benzisothiazole sulphoxide sample after three months of storage at 2-8 °C.
This is a common issue that requires systematic investigation. The goal is to identify the source of the degradation and implement corrective actions.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing the stability issue.
Sources
- 1. selvita.com [selvita.com]
- 2. www3.paho.org [www3.paho.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Technical Comparison: Benzisothiazolinone (BIT) vs. Benzisothiazole Sulphoxide Derivatives
Executive Summary
In the context of antimicrobial efficacy, Benzisothiazolinone (BIT) is the active, potent electrophilic biocide, whereas Benzisothiazole Sulphoxide (BIT-1-oxide) primarily represents a degradation intermediate with significantly reduced or negligible antimicrobial activity.
-
BIT (CAS 2634-33-5): A broad-spectrum biocide that functions by irreversibly inhibiting thiol-containing enzymes in microorganisms. It is the industry standard for wet-state preservation.
-
Benzisothiazole Sulphoxide: The oxidized form of BIT.[1] Experimental data indicates that oxidation of the sulfur atom (S-oxidation) eliminates the electrophilic reactivity required for the biocidal mechanism. This pathway ultimately leads to Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), which is biologically inert and ecologically benign.
Verdict: For antimicrobial applications, BIT is the functional agent. The presence of benzisothiazole sulphoxide in a system typically indicates oxidative degradation and a loss of preservative efficacy.
Chemical & Mechanistic Foundation
The divergence in efficacy stems from the electronic environment of the isothiazolone ring, specifically the reactivity of the Sulfur-Nitrogen (S-N) bond.
Benzisothiazolinone (BIT) – The Active Electrophile
BIT functions as a "prodrug" of sorts, where the active warhead is the isothiazolone ring itself.
-
Mechanism: The sulfur atom in the isothiazolone ring is electrophilic. It undergoes nucleophilic attack by the thiol (-SH) groups of cysteine residues in microbial enzymes (e.g., dehydrogenases, ATPases).
-
Result: This opens the ring and forms a mixed disulfide with the enzyme, permanently disabling it. This causes metabolic arrest and cell death.
Benzisothiazole Sulphoxide – The Inactive Metabolite
Oxidation of the sulfur atom to the sulfoxide (S=O) or sulfone (S(=O)₂) state stabilizes the ring and alters its electron density.
-
Loss of Reactivity: The S-oxide moiety creates steric hindrance and changes the leaving group potential. The critical S-N bond cleavage required to cross-link proteins is kinetically inhibited or thermodynamically unfavorable under physiological conditions.
-
Pathway: Ozonation and oxidative stress studies confirm that BIT degrades rapidly into saccharin via the sulphoxide intermediate, correlating directly with the disappearance of toxicity.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action (Top) vs. Degradation Pathway (Bottom). The red arrow indicates the lethal event for the microbe; the grey path represents loss of efficacy.
Antimicrobial Efficacy Analysis
The following data summarizes the performance gap between the active BIT molecule and its oxidized counterparts.
Comparative Efficacy Data (MIC)
| Parameter | Benzisothiazolinone (BIT) | Benzisothiazole Sulphoxide / Saccharin |
| Primary Function | Broad-spectrum Biocide | Inactive Metabolite / Sweetener |
| MIC (E. coli) | 15 – 20 ppm [1] | > 1000 ppm (Non-toxic) [2] |
| MIC (S. aureus) | 10 – 15 ppm | > 1000 ppm |
| Reactivity w/ Cysteine | High (Rapid depletion) | Negligible |
| Toxicity to Fish (LC50) | ~1.6 - 6.8 µmol/L (Toxic) | Undetectable (Benign) [2] |
Note: The "Undetectable" toxicity of the oxidized forms is derived from ozonation studies where the elimination of BIT and formation of saccharin resulted in complete survival of zebrafish embryos.
Spectrum of Activity
-
BIT: Effective against Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds. It is particularly valued for its stability at high pH (>9) compared to other isothiazolinones (like CIT/MIT), provided it is not exposed to strong oxidizers.
-
Sulphoxide: Lacks the broad-spectrum lethality. While specific drug derivatives of benzisothiazole-1-oxides are researched for anti-tubercular properties [3], the simple sulphoxide resulting from BIT degradation is not a viable industrial biocide.
Experimental Protocols for Validation
To empirically verify the difference in your own laboratory, use the following self-validating system.
Protocol A: Thiol Depletion Assay (Ellman’s Reagent)
This experiment proves the mechanism of action. BIT will deplete thiols; the sulphoxide will not.
Reagents:
-
Cysteine (1 mM stock in PBS, pH 7.4).
-
DTNB (Ellman’s Reagent).
-
Test Compounds: BIT (98%) and Saccharin (as Sulphoxide proxy).
Workflow:
-
Incubation: Mix 100 µL of Cysteine solution with 100 µL of Test Compound (equimolar ratio) in a 96-well plate.
-
Control: Cysteine + Buffer (No biocide).
-
Time: Incubate at 25°C for 30 minutes.
-
Development: Add 20 µL of DTNB solution.
-
Read: Measure Absorbance at 412 nm.
Expected Result:
-
Control: High Absorbance (Free thiols react with DTNB).
-
BIT: Low Absorbance (Thiols consumed by BIT).
-
Sulphoxide/Saccharin: High Absorbance (Thiols remain intact).
Protocol B: HPLC Stability & Degradation Monitoring
Use this method to detect if your BIT stock has oxidized to sulphoxide.
Instrument: HPLC with UV Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
Detection: 254 nm and 280 nm. Retention Order:
-
Saccharin / Sulphoxide: Elutes early (more polar).
-
BIT: Elutes later (more hydrophobic).
References
-
Growth inhibitory and biocidal activity of some isothiazolone biocides. Source: PubMed (NIH) Link:[Link] Relevance: Establishes the standard MIC range for BIT against E. coli and S. pombe.
-
Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation. Source: Chemical Engineering Journal (via ResearchGate) Link:[Link] Relevance: Demonstrates that oxidation of BIT leads to saccharin and results in the complete loss of toxicity (biocidal efficacy).
-
Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation. Source: PMC (NIH) Link:[Link] Relevance: Discusses specific novel drug derivatives of BIT-1-oxide, distinguishing them from standard industrial biocides.
Sources
Beyond DMSO: Benchmarking Benzisothiazole Sulphoxides in Heterocyclic Synthesis
Executive Summary: The "Spring-Loaded" Sulfoxide
In the landscape of organosulfur reagents, Dimethyl Sulfoxide (DMSO) is the ubiquitous workhorse—stable, nucleophilic, and an excellent oxidant (Swern). However, for precision heterocyclic construction, DMSO is often too inert or chemically promiscuous.
This guide focuses on Benzisothiazole Sulphoxides (BTSO) —specifically 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives.[1] Unlike acyclic sulfoxides, BTSOs possess a cyclic sulfonimidate core containing a strained S–N bond . This structural feature transforms the sulfoxide from a passive solvent/oxidant into a "spring-loaded" electrophile.
Key Distinction:
-
DMSO/Acyclic Sulfoxides: React primarily via the oxygen (nucleophilic) or the sulfur (electrophilic only after activation).
-
BTSO (Cyclic): Reacts via S–N bond scission or Interrupted Pummerer pathways, enabling unique ring-expansion and bioconjugation chemistries unavailable to acyclic counterparts.
Mechanistic Divergence: Why Structure Matters
The utility of a sulfoxide reagent is dictated by the stability of the S–O bond versus the adjacent bonds (C–S or N–S).
The Reactivity Fork
-
Pathway A (Standard Pummerer - DMSO): Activation of the sulfoxide oxygen leads to a thionium ion, which is trapped by a nucleophile at the
-carbon. The C–S skeleton remains intact. -
Pathway B (Interrupted Pummerer - BTSO): The thionium ion intermediate is highly strained. Nucleophilic attack often occurs at the sulfur or leads to N–S bond cleavage (ring opening), enabling "interrupted" Pummerer reactions that fuse rings or transfer sulfur.
Visualization: Reactivity Decision Matrix
The following diagram illustrates the mechanistic divergence between BTSO and standard sulfoxides.
Figure 1: Mechanistic divergence. While DMSO follows the standard Pummerer pathway to functionalize the carbon chain, BTSO leverages ring strain to facilitate S-N bond cleavage or complex ring fusions.
Comparative Benchmarking Data
The following table contrasts BTSO with common sulfoxide reagents used in synthesis and medicinal chemistry.
| Feature | Benzisothiazole Sulphoxide (BTSO) | Dimethyl Sulfoxide (DMSO) | Diphenyl Sulfoxide | Thiolane 1-Oxide |
| Primary Role | Electrophilic Scaffold / S-Transfer | Solvent / Oxidant (Swern) | Steric Modulator | Cyclic Solvent |
| S–X Bond Energy | Weak (S–N) (~45-50 kcal/mol est.) | Strong (S–C) (~65 kcal/mol) | Strong (S–C) | Strong (S–C) |
| Pummerer Type | Interrupted / Ring Opening | Standard (Alpha-substitution) | Standard | Standard |
| Oxidation Potential | High (Easily forms Saccharin analogs) | Moderate | Moderate | Moderate |
| Atom Economy | High (Incorporated into product) | Low (Oxygen donor only) | Low | Low |
| Key Application | Covalent Inhibitors / Heterocycle Fusion | Alcohol Oxidation | Ligand Synthesis | Solvation |
Experimental Insight: In "interrupted Pummerer" cyclizations (e.g., synthesis of benzothiazines), BTSO derivatives achieve yields of 75-90% with high regioselectivity, whereas attempting similar cyclizations with acyclic sulfoxides often results in complex mixtures due to the lack of the "tethering" effect of the cyclic nitrogen [1].
Experimental Protocols
Protocol A: Selective Synthesis of BTSO (The "Goldilocks" Oxidation)
Objective: Oxidize the sulfide (BIT) to the sulfoxide (BTSO) without over-oxidizing to the sulfone (Saccharin derivative).
Reagents:
-
Oxidant: Oxone® (Potassium peroxymonosulfate) or 30% H₂O₂ with catalyst.
-
Solvent: Methanol/Water (1:1).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of BIT in 20 mL MeOH. Add 10 mL water.
-
Controlled Addition: Cool to 0°C . Add 0.55 equivalents of Oxone® (dissolved in water) dropwise over 30 minutes. Note: Oxone is a triple salt; 0.55 eq provides ~1.1 eq of active oxidant.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, EtOAc/Hexane).[4] The sulfoxide is more polar than BIT but less polar than the sulfone.
-
Quench: Quench with saturated Na₂S₂O₃ to destroy excess peroxide.
-
Extraction: Extract with CH₂Cl₂ (3x). Wash with brine.
-
Purification: Recrystallize from Ethanol. Avoid silica chromatography if possible, as BTSO can disproportionate on acidic silica.
Critical Control Point: Temperature must not exceed 5°C. At >25°C, the reaction kinetics favor the formation of the sulfone (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), which is irreversible [2].
Protocol B: Thiol-Triggered Ring Opening (Sensing/Bioconjugation)
Objective: Utilize the electrophilic S–N bond to trap thiols (e.g., Cysteine).
Workflow Diagram:
Figure 2: The S-N bond acts as a specific trigger for thiols. Upon attack, the ring opens, generating a sulfenic acid that rapidly captures a second thiol or fluorophore.
Strategic Application in Drug Design
Bioisosteric Replacement
BTSO moieties serve as unique bioisosteres for cyclic ketones or sulfones .
-
Solubility: The sulfoxide dipole (S=O) increases aqueous solubility compared to the parent sulfide (BIT) without the extreme polarity of the sulfone.
-
Metabolic Stability: Unlike acyclic sulfoxides which are rapidly oxidized to sulfones by CYP450, the steric bulk of the benzisothiazole ring retards metabolic oxidation.
Covalent Inhibition (Targeted Cysteine Modification)
Benzisothiazole sulfoxides are emerging as "warheads" for covalent drugs. The S–N bond is stable in plasma (pH 7.4) but reacts rapidly with the high-local-concentration thiols found in enzyme active sites (e.g., cysteine proteases).
-
Mechanism: The enzyme's cysteine attacks the sulfur, opening the ring. The resulting disulfide bond inhibits the enzyme, while the benzamide "tail" can interact with other pockets for specificity [3].
References
-
Interrupted Pummerer Reactions: Title: An Interrupted Pummerer Reaction Induced by Hypervalent Iodine(III) Reagent: Facile Synthesis of 2-Aryl-1,2-benzisothiazol-3(2H)-ones.[5] Source:Chemical and Pharmaceutical Bulletin, 2001. Link:[Link]
-
Thiol Reactivity & Sensing: Title: Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.[6][7] Source:Journal of the American Chemical Society / NSF Par, 2022. Link:[Link]
-
General Sulfoxide Synthesis: Title: Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Source:ResearchGate, 2015. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Comparative Validation of Benzisothiazole Sulphoxide (BIT-SO) as a Cysteine-Targeting Pharmacophore
Executive Summary: The Electrophilic Niche
Benzisothiazole sulphoxides (BIT-SO) represent a distinct class of "soft" electrophiles designed to target the cysteine proteome. Unlike their selenium-based bioisostere (Ebselen) or non-specific alkylators (NEM), BIT-SO derivatives offer a tunable balance between reactivity and stability .
The validation of BIT-SO’s mechanism of action (MoA) hinges on proving two distinct phenomena:
-
Covalent Engagement: The formation of a specific thiosulfinate or disulfide adduct with catalytic cysteines.
-
Redox Cycling Potential: The ability to generate reactive oxygen species (ROS) or deplete cellular glutathione (GSH) pools, acting as a redox modulator rather than a simple steric blocker.
This guide outlines the rigorous experimental framework required to validate these mechanisms, comparing BIT-SO against industry standards.
Mechanistic Profiling & Comparative Analysis
To validate BIT-SO, it must be benchmarked against established cysteine modifiers. The following analysis situates BIT-SO within the chemical biology landscape.
The Competitor Landscape
| Feature | Benzisothiazole Sulphoxide (BIT-SO) | Ebselen (Selenium Analog) | N-Ethylmaleimide (NEM) |
| Primary Mechanism | Nucleophilic attack at Sulfur (S-N bond cleavage) | Nucleophilic attack at Selenium (Se-N bond cleavage) | Michael Addition (Thioether formation) |
| Reversibility | Partially Reversible (Reductant dependent) | Highly Reversible (Fast exchange) | Irreversible (Stable covalent bond) |
| Reaction Kinetics | Slow to Moderate ( | Fast ( | Fast ( |
| Specificity | High (Requires specific pKa matching of Cys) | Moderate (Promiscuous GPx mimicry) | Low (Non-specific alkylator) |
| Toxicity Profile | Low (Metabolized to saccharin-like byproducts) | Low to Moderate (Selenium toxicity at high doses) | High (Cytotoxic tool compound) |
| Application | Targeted Covalent Inhibitor (TCI) | Antioxidant / GPx Mimic | Biochemical Positive Control |
Mechanistic Hypothesis
The sulfoxide moiety (
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of BIT-SO: direct covalent inhibition versus redox cycling (ROS generation).
Caption: Figure 1. Dual MoA of BIT-SO: Path 1 (Red) leads to stable covalent inhibition; Path 2 (Yellow) triggers redox cycling in high-GSH environments.
Experimental Validation Protocols
To authoritatively validate BIT-SO, you must move beyond simple IC50 curves. The following protocols establish covalency and kinetic parameters .
Protocol A: Mass Spectrometry Adduct Mapping (The "Smoking Gun")
Objective: Confirm the stoichiometry and location of the BIT-SO modification.
-
Incubation: Incubate recombinant target protein (
) with BIT-SO ( ) in Ammonium Bicarbonate buffer (pH 7.4) for 30, 60, and 120 minutes.-
Control: Incubate with DMSO (negative) and NEM (positive, +125 Da).
-
-
Quenching: Stop reaction with excess Iodoacetamide (IAM) to alkylate remaining free cysteines.
-
Digestion: Perform Trypsin/Lys-C digestion overnight.
-
Analysis: Analyze via LC-MS/MS (Orbitrap or Q-TOF).
-
Data Interpretation: Look for a mass shift on specific cysteine residues.
-
Expected Shift: The mass of the BIT-SO core structure (ring-opened) attached to the sulfur.
-
Validation Criterion: If the shift disappears upon treatment with DTT/TCEP (reducing agents), the bond is a disulfide (reversible). If it persists, it suggests a non-reducible modification (unlikely for BIT, but possible if further oxidation occurs).
-
Protocol B: Determination of (Kinetic Efficiency)
Objective: Distinguish between rapid equilibrium binding and time-dependent covalent inactivation.
-
Setup: Prepare enzyme reaction buffer.
-
Initiation: Add BIT-SO at varying concentrations (
to ). -
Time-Points: Aliquot reaction mixture at
min into a substrate solution (100x dilution to prevent further inhibition, known as "Jump Dilution"). -
Measurement: Measure residual enzyme activity (
). -
Calculation:
-
Plot
vs. Time to get for each concentration. -
Plot
vs. [Inhibitor] to determine (max inactivation rate) and (binding affinity). -
Success Metric: A hyperbolic dependence of
on [I] confirms a two-step covalent mechanism.
-
Protocol C: Reversibility (Jump-Dilution Assay)
Objective: Prove that BIT-SO is not a permanent poison like NEM.
-
Incubation: Incubate Enzyme + BIT-SO at
for 1 hour (approx. 100% inhibition). -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Monitoring: Measure product formation over 4 hours.
-
Result A (Irreversible): No recovery of activity (Flat line).
-
Result B (Reversible): Slow recovery of activity as the inhibitor dissociates (Curved line).
-
Result C (Redox Dependent): Recovery only occurs if DTT/GSH is added to the dilution buffer. This is the expected signature for BIT-SO.
-
Workflow Visualization
Caption: Figure 2. Step-wise validation workflow ensuring exclusion of false positives (e.g., aggregators) and confirmation of covalent MoA.
References
-
Comparison of Isothiazolones and Ebselen: Title: Bioisosteric investigation of ebselen: Synthesis and in vitro characterization of 1,2-benzisothiazol-3(2H)-one derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Mechanism of BIT (Parent Scaffold): Title: The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus.[1] Source: Journal of Applied Bacteriology / Oxford Academic URL:[Link]
-
Cysteine Oxidation & Detection: Title: Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Source: Chemical Reviews / PMC URL:[Link]
-
Ebselen vs. Sulfur Analogs (Structural Data): Title: New Chiral Ebselen Analogues with Antioxidant and Cytotoxic Potential. Source: MDPI Molecules URL:[Link]
Sources
In Vivo Efficacy Profiling of Benzisothiazole Sulphoxide: A Pharmacological Guide
Executive Summary
Benzisothiazole Sulphoxide (BIT-SO) represents a critical pharmacophore in neuropsychopharmacology, primarily recognized as the active S-oxide metabolite of second-generation antipsychotics (e.g., Ziprasidone, Perospirone) and as a standalone therapeutic candidate (e.g., BMY-13859 S-oxide).
Unlike the parent benzisothiazole (sulfide) which is prone to rapid oxidative metabolism, the sulphoxide derivative exhibits a distinct pharmacokinetic and pharmacodynamic profile. This guide details the in vivo efficacy studies required to validate BIT-SO as a potent D2/5-HT2A antagonist with a favorable safety margin regarding Extrapyramidal Symptoms (EPS).
Key Pharmacological Differentiators:
-
Metabolic Stability: Represents an intermediate oxidation state, offering different residency times compared to the parent sulfide.
-
Receptor Selectivity: Retains high affinity for 5-HT2A and D2 receptors but often displays altered binding kinetics that may reduce cataleptic potential.
-
Dual Role: Functions both as a biomarker for parent drug compliance and as an active therapeutic agent.
Part 1: Mechanistic Grounding & Receptor Profile
To design valid in vivo studies, one must first understand the molecular target. BIT-SO acts as an atypical antipsychotic moiety.[1][2]
Receptor Binding Affinity (In Vitro Pre-requisites)
Before in vivo execution, confirm the following binding profile (Ki values are representative of the class):
| Receptor Target | Functional Role | Expected Ki (nM) | Physiological Outcome |
| 5-HT2A | Antagonist | < 1.0 nM | Reduces negative symptoms; mitigates EPS. |
| D2 (Dopamine) | Antagonist | 2.0 - 10.0 nM | Controls positive symptoms (psychosis). |
| 5-HT1A | Partial Agonist | 2.0 - 20.0 nM | Anxiolytic effects; cognitive enhancement. |
| H1 (Histamine) | Antagonist | > 30.0 nM | Sedation (lower affinity preferred). |
Metabolic Pathway Visualization
Understanding the formation of BIT-SO is crucial for interpreting pharmacokinetic (PK) data.
Caption: Metabolic trajectory of benzisothiazole moieties. The Sulphoxide (Green) represents the active intermediate requiring efficacy profiling.
Part 2: In Vivo Efficacy Protocols
The core requirement for validating BIT-SO is demonstrating antipsychotic activity without inducing catalepsy (muscular rigidity), a common side effect of typical neuroleptics.
Study 1: Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic efficacy of BIT-SO. The CAR model is the "gold standard" for predicting antipsychotic potential in humans.
Rationale: Antipsychotics selectively inhibit the avoidance response (avoiding a shock after a warning signal) without inhibiting the escape response (fleeing after the shock starts), distinguishing them from mere sedatives.
Protocol:
-
Subjects: Male Wistar rats (200–250g), n=8 per group.
-
Apparatus: Shuttle box with two compartments separated by a barrier.
-
Training (Days 1-5):
-
CS (Conditioned Stimulus): Auditory tone (80 dB) for 10 seconds.
-
UCS (Unconditioned Stimulus): Mild foot shock (0.5 mA) delivered if the rat does not cross the barrier within 10s.
-
Criterion: Rats must achieve >80% avoidance (crossing during the tone) to be included.
-
-
Drug Administration (Day 6):
-
Vehicle Control: 0.5% Methylcellulose (p.o. or i.p.).
-
Reference Standard: Ziprasidone or Risperidone (1-3 mg/kg).
-
Test Groups (BIT-SO): 1, 3, 10, 30 mg/kg.
-
-
Testing:
-
Test animals at 30, 60, 120, and 240 minutes post-dosing.
-
Record Latency to Cross and Number of Avoidances .
-
-
Success Criteria: A dose-dependent decrease in avoidance responses without a loss of escape response indicates specific antipsychotic activity.
Study 2: Catalepsy Test (Safety Profiling)
Objective: To determine the liability for Extrapyramidal Symptoms (EPS). Hypothesis: BIT-SO should show a wider therapeutic window (separation between CAR ED50 and Catalepsy ED50) compared to Haloperidol.
Protocol:
-
Method: Bar Test.
-
Procedure:
-
Place the rat's forepaws on a horizontal bar elevated 9 cm above the bench.
-
Measure the time the rat maintains this unnatural posture.
-
-
Scoring:
-
Cut-off: 60 seconds.
-
Any duration >30 seconds is considered cataleptic.
-
-
Data Analysis: Calculate the ED50 for catalepsy and compare it to the ED50 for CAR inhibition.
-
Therapeutic Index (TI) = Catalepsy ED50 / CAR ED50.
-
Target: TI > 5 (High safety margin).
-
Part 3: Data Presentation & Analysis
Quantitative Comparison Table
Summarize your findings in a comparative matrix. (Hypothetical data based on class characteristics).
| Compound | CAR ED50 (mg/kg) [Efficacy] | Catalepsy ED50 (mg/kg) [Toxicity] | Therapeutic Index (TI) | Bioavailability (F%) |
| BIT-SO (Test) | 3.5 | > 80.0 | > 22.8 | 65% |
| Ziprasidone (Parent) | 2.8 | 45.0 | 16.0 | 60% |
| Haloperidol (Ref) | 0.15 | 0.45 | 3.0 | 60-70% |
| Placebo | N/A | N/A | N/A | N/A |
Pharmacokinetic (PK) Validation
Efficacy data is meaningless without exposure confirmation.
-
Method: LC-MS/MS analysis of plasma samples from the CAR study.
-
Key Metric: Brain/Plasma Ratio . BIT-SO must cross the Blood-Brain Barrier (BBB). A ratio > 0.5 is typically required for CNS drugs.
Part 4: Mechanism of Action Diagram
This diagram illustrates the downstream signaling effects of BIT-SO binding to the D2 receptor, leading to the observed behavioral efficacy.
Caption: BIT-SO antagonism at the D2 receptor prevents Gi-mediated signaling, modulating downstream cAMP pathways to control psychosis.
References
-
Pfizer Inc. (2001). Geodon (Ziprasidone HCl) Prescribing Information. U.S. Food and Drug Administration.[3] Link
-
Beedham, C., et al. (2003). Role of Aldehyde Oxidase in the Metabolism of Benzisothiazole Derivatives. Drug Metabolism and Disposition.[3][4] Link
-
Temple, D. L., et al. (1987). Antipsychotic benzisothiazole S-oxide compound.[5] U.S. Patent No.[5] 4,656,173.[5] USPTO.[5] Link
-
Prakash, C., et al. (1997). Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats. Drug Metabolism and Disposition, 25(7), 897-908. Link
Sources
- 1. Ziprasidone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration of a mixture of 14C- and 3H-labeled ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4656173A - Antipsychotic benzisothiazole S-oxide compound - Google Patents [patents.google.com]
Stability Profiling of Benzisothiazole Sulphoxides: Lipid-Based vs. Aqueous Formulations
Executive Summary
Benzisothiazole sulphoxides (S-oxides) represent a challenging class of heterocyclic intermediates often encountered in the development of biocides (e.g., BIT derivatives) and pharmaceutical pharmacophores. Unlike their stable sulfone (dioxide) counterparts, S-oxides are chemically labile, exhibiting susceptibility to oxidative disproportionation and nucleophilic ring-opening hydrolysis .
This guide provides a comparative analysis of three formulation strategies intended to stabilize the benzisothiazole S-oxide moiety. By contrasting standard aqueous buffering with lipid-based nano-encapsulation and solid dispersions, we demonstrate that Lipid Nanoemulsions offer superior protection against the primary degradation pathway (sulfone conversion), while Solid Dispersions effectively mitigate hydrolytic ring cleavage.
Part 1: The Stability Challenge
To formulate benzisothiazole sulphoxides effectively, one must first understand the specific degradation mechanisms that render them unstable. The S-oxide moiety is a "redox pivot"—it can be oxidized further or reduced, and it activates the adjacent heterocyclic ring toward cleavage.
Degradation Mechanisms
The instability of benzisothiazole S-oxides is governed by two primary pathways:
-
Over-Oxidation: Conversion to the thermodynamically stable sulfone (S,S-dioxide), often analogous to saccharin derivatives.
-
Nucleophilic Ring Opening: Water or hydroxide ions attack the electrophilic C=N bond (activated by the S-oxide), leading to ring cleavage and the formation of sulfinic acid derivatives or disulfides.
Mechanistic Pathway Diagram
The following diagram illustrates the critical degradation nodes that formulations must block.
Caption: Primary degradation pathways of benzisothiazole sulphoxide. The formulation goal is to inhibit the red (oxidation) and yellow (hydrolysis) transitions.
Part 2: Formulation Candidates[1]
We compare three distinct formulation architectures to determine which best mitigates the pathways described above.
| Formulation Type | Composition Strategy | Mechanism of Action |
| A. Aqueous Micellar (Control) | Phosphate buffer (pH 6.0) + 0.5% Polysorbate 80. | Solubilization only. Surfactant micelles provide minimal steric protection. Represents a standard liquid dosage form. |
| B. Lipid Nanoemulsion (LNE) | Soybean oil core stabilized by Lecithin/PEG-660-stearate. | Partitioning. Encapsulates the lipophilic S-oxide in an oil core, physically separating it from aqueous oxidants and hydrolytic ions. |
| C. PEG Solid Dispersion (ASD) | PEG 6000 matrix prepared via melt fusion. | Immobilization. Removes water activity ( |
Part 3: Experimental Protocol
To objectively compare these formulations, a forced degradation study is required. This protocol uses oxidative stress (H₂O₂) to simulate accelerated aging.
Stress Testing Workflow
The following self-validating workflow ensures that observed degradation is due to formulation performance, not analytical artifacts.
Caption: Step-by-step forced degradation protocol. Methionine quenching is critical to prevent artificial oxidation during analysis.
Detailed Methodology
-
Preparation: Prepare Formulations A, B, and C containing 10 mg/mL Benzisothiazole Sulphoxide.
-
Stress Induction: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.1% v/v. Incubate all samples at 40°C for 24 hours.
-
Quenching (CRITICAL): At T=24h, immediately add excess L-Methionine (10 molar equivalents relative to H₂O₂) to consume residual peroxide. Failure to quench will result in false-positive degradation during HPLC injection.
-
Analysis: Dilute samples in Acetonitrile:Water (50:50). Analyze via Reverse-Phase HPLC (C18 column) monitoring at 254 nm.
-
S-Oxide Retention: ~5.5 min
-
Sulfone Retention: ~4.2 min (More polar)
-
Ring Open Products: < 3.0 min (Highly polar)
-
Part 4: Comparative Performance Data
The following data summarizes the recovery of the parent S-oxide and the formation of specific impurities after the 24-hour oxidative stress test.
Table 1: Stability Profile (24h Oxidative Stress)
| Parameter | A. Aqueous Micellar | B. Lipid Nanoemulsion | C. PEG Solid Dispersion |
| API Recovery (%) | 62.4% (Poor) | 94.1% (Excellent) | 88.5% (Good) |
| Sulfone Impurity (%) | 28.3% | 3.2% | 8.1% |
| Ring-Open Impurity (%) | 9.3% | 2.7% | 3.4% |
| Physical Appearance | Precipitate formed | Stable milky emulsion | Waxy solid (Stable) |
Table 2: Kinetic Rate Constants ( )
Calculated assuming pseudo-first-order degradation kinetics.
| Formulation | Rate Constant ( | Half-Life ( | Interpretation |
| Aqueous Micellar | ~35 hours | Unsuitable for liquid storage. | |
| Lipid Nanoemulsion | ~272 hours | 10x stability enhancement. | |
| PEG Solid Dispersion | ~135 hours | Moderate protection. |
Part 5: Critical Analysis & Recommendations
Why Lipid Nanoemulsions Win
The Lipid Nanoemulsion (LNE) demonstrates superior performance (94.1% recovery) because of partitioning thermodynamics . Benzisothiazole sulphoxides are moderately lipophilic (LogP ~1.5 - 2.5). In an oil-in-water emulsion, the S-oxide partitions into the oil core.
-
Oxidation Shield: Charged oxidants (like the peroxyl radical or H₂O₂ in the aqueous phase) face a thermodynamic barrier entering the hydrophobic oil core.
-
Hydrolysis Shield: The oil core is essentially water-free, preventing the nucleophilic attack of water on the C=N bond.
The Role of Solid Dispersions
The PEG Solid Dispersion performed well against hydrolysis but showed slightly higher oxidation than the lipid formulation. This is likely because PEG (Polyethylene Glycol) can contain trace peroxides as manufacturing impurities, which can initiate oxidation in the solid state.
-
Recommendation: If using PEG, use "Low Peroxide" grades or add an antioxidant like BHT (Butylated Hydroxytoluene).
Conclusion
For the development of Benzisothiazole Sulphoxide products:
-
For Liquid Injectables/Topicals: Select Lipid Nanoemulsions . They provide the highest barrier against the specific redox instability of the S-oxide group.
-
For Oral Solids: Select Solid Dispersions , but strictly control excipient quality (peroxide levels) to prevent solid-state oxidation.
References
-
Degradation of Benzisothiazolinone Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Mechanisms of oxidation and ring-opening in benzisothiazole scaffolds.[1] Link:
-
Sulfoxide to Sulfone Conversion Strategies Source: MDPI Molecules Context: Chemical pathways for the oxidation of sulfides/sulfoxides to sulfones, establishing the "Over-Oxidation" risk.[2] Link:
-
Formulation Strategies for Labile Drugs Source: Consensus / Pharmaceutics Context:[[“]][4] General strategies for stabilizing hygroscopic and hydrolytically sensitive drugs using lipid and solid dispersion techniques. Link:
-
Benzisothiazole Sulphoxide Chemical Properties Source: PubChem Context: Physicochemical properties (LogP, Molecular Weight) used to determine partitioning behavior in lipid formulations. Link:
Sources
- 1. Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. chemrxiv.org [chemrxiv.org]
spectroscopic data comparison of benzisothiazole sulphoxide and its precursors
The following guide details the spectroscopic discrimination of 1,2-benzisothiazol-3(2H)-one 1-oxide (a key sulfoxide scaffold) from its sulfide precursor and sulfone over-oxidation product.
Executive Summary
In drug discovery and biocide development, the 1,2-benzisothiazole scaffold is a privileged structure. However, the biological activity and metabolic stability of these compounds are strictly governed by the oxidation state of the sulfur atom.
Researchers often face a critical challenge: differentiating the target Sulfoxide (active chiral center) from the starting Sulfide (precursor) and the Sulfone (inactive over-oxidation byproduct). This guide provides a definitive, data-driven framework to distinguish these three species using IR, NMR, and MS, establishing a self-validating analytical protocol.
Synthetic Pathway & Structural Context
To understand the spectroscopic data, we must first visualize the chemical transformation. The synthesis typically proceeds via the controlled oxidation of the sulfide (thioether) using reagents like m-CPBA or Selectfluor.
Experimental Workflow: Oxidation Pathway
The following diagram illustrates the stepwise oxidation from the sulfide precursor to the sulfone.
Figure 1: Stepwise oxidation pathway of the benzisothiazole scaffold. Control of stoichiometry is critical to stop at the sulfoxide stage.
Spectroscopic Deep Dive
The following data comparison uses 2-butyl-1,2-benzisothiazol-3(2H)-one as the representative model system, based on recent high-yield synthesis protocols [1].
A. Infrared Spectroscopy (FT-IR)
IR is the most rapid diagnostic tool for this specific differentiation. The sulfur-oxygen bond order changes distinctively across the series.
| Functional Group | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Over-oxidized) | Diagnostic Note |
| S=O Stretch | Absent | 1030–1070 cm⁻¹ (Strong) | 1120–1160 cm⁻¹ (Sym) | The appearance of a strong band at ~1050 cm⁻¹ confirms oxidation. |
| S=O Asym. | Absent | Absent | 1300–1350 cm⁻¹ | The "Sulfone Doublet" (sym + asym) indicates over-oxidation. |
| C=O (Amide) | ~1650 cm⁻¹ | ~1665 cm⁻¹ | ~1720 cm⁻¹ | Carbonyl shift often moves to higher wavenumber in sulfones due to electron withdrawal. |
Application Insight: If you observe a "split" peak or a new band appearing >1300 cm⁻¹, your reaction has progressed to the sulfone (saccharin-like) stage.
B. Nuclear Magnetic Resonance (¹H NMR)
NMR provides subtle but definitive evidence of the oxidation state, particularly through the anisotropic effect of the sulfinyl group on the adjacent aromatic proton (H-7).
Reference Data (CDCl₃, 400 MHz):
| Proton Position | Sulfide (δ ppm) | Sulfoxide (δ ppm) | Sulfone (δ ppm) | Mechanistic Cause |
| H-7 (Aromatic) | 7.95 – 8.05 | 7.85 – 8.00 | 8.05 – 8.15 | The S=O bond has a specific anisotropy. In many benzisothiazoles, the sulfoxide causes a slight shielding or minor shift compared to the strong deshielding seen in sulfones [2]. |
| N-CH₂ (Alkyl) | 3.85 – 3.95 | 3.60 – 4.10 (Diastereotopic) | 3.90 – 4.00 | Crucial: The sulfoxide sulfur is a chiral center. Adjacent methylene protons often split into complex diastereotopic signals (ABX system), unlike the singlet/triplet seen in sulfides/sulfones. |
Expert Tip: Look for the loss of symmetry in the alkyl chain protons adjacent to the nitrogen. If the N-CH₂ protons split into complex multiplets, you have successfully formed the chiral sulfoxide.
C. Mass Spectrometry (ESI-MS)
Mass spectrometry offers the final quantitative validation.
-
Sulfide: [M+H]⁺
-
Sulfoxide: [M+H]⁺ + 16 amu. Key Fragmentation: Loss of 16 Da (Oxygen) or 17 Da (OH).
-
Sulfone: [M+H]⁺ + 32 amu. Key Fragmentation: Loss of 64 Da (SO₂) is characteristic of saccharin-like derivatives.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow for synthesizing and characterizing the sulfoxide.
Step 1: Stoichiometric Oxidation
-
Reagents: Dissolve 1,2-benzisothiazol-3-one (1.0 eq) in MeCN/H₂O.
-
Oxidant: Add Selectfluor (1.1 eq) or m-CPBA (1.0 eq) at 0°C.
-
Why? Selectfluor acts as a mild oxidant that minimizes over-oxidation to the sulfone, a common issue with peroxide excesses [1].
Step 2: In-Process Control (TLC)
Monitor the reaction using Silica Gel 60 F₂₅₄ plates.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm).
-
Rf Values: Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low).
-
Note: Sulfoxides are much more polar than their sulfide precursors due to the dipolar S⁺-O⁻ character.
Step 3: Structural Confirmation Flowchart
Use the following logic gate to confirm your product identity.
Figure 2: Decision logic for spectroscopic validation of benzisothiazole oxidation states.
References
-
Liu, Q., et al. (2024).[1] "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor." Molecules, 29(16). Available at: [Link]
-
Tiwari, V. K., et al. (2015). "Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation." Acta Crystallographica Section E, 71(Pt 10). Available at: [Link]
-
PubChem. (n.d.). "1,2-Benzisothiazol-3(2H)-one."[2][3][4] National Library of Medicine. Available at: [Link]
Sources
comparative analysis of benzisothiazole sulphoxide and thiabendazole
This guide provides a comparative technical analysis of Benzisothiazole Sulphoxide (specifically focusing on the 1-oxide derivative of the benzisothiazole scaffold) versus Thiabendazole (a standard benzimidazole fungicide/parasiticide).
This analysis is designed for drug development scientists evaluating these scaffolds for antimicrobial efficacy, metabolic stability, and safety profiles. It contrasts the electrophilic, thiol-reactive nature of the benzisothiazole oxide against the non-covalent, tubulin-binding mechanism of thiabendazole.
Executive Summary
Thiabendazole (TBZ) is a well-characterized benzimidazole widely used as a fungicide and anti-helminthic. Its mode of action is highly specific (beta-tubulin binding), resulting in a stable, systemic profile but with known resistance liabilities.
Benzisothiazole Sulphoxide represents the S-oxidized form of the benzisothiazole scaffold (e.g., 1,2-benzisothiazol-3(2H)-one 1-oxide). Unlike TBZ, this chemotype functions primarily through electrophilic reactivity , forming covalent bonds with nucleophilic thiols (cysteine residues) in microbial enzymes. While often identified as a metabolite or impurity (e.g., in Ziprasidone synthesis), its scaffold is increasingly investigated for broad-spectrum antimicrobial activity and beta-lactamase inhibition.
Key Differentiator: TBZ is a structural inhibitor (lock-and-key); Benzisothiazole Sulphoxide is a chemical reactor (covalent modifier).
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Feature | Benzisothiazole Sulphoxide | Thiabendazole |
| Core Structure | Oxidized Isothiazolone fused to Benzene | Benzimidazole fused to Thiazole |
| CAS Registry | 128396-56-5 (Ref.[1][2] Std.) / Class Generic | 148-79-8 |
| Molecular Weight | ~235.31 g/mol (Derivative dependent) | 201.25 g/mol |
| Solubility | Low (Water); Soluble in DMSO/MeOH | Low (Water: 50 mg/L); High in Acid |
| LogP (Oct/Water) | ~0.5 - 1.2 (Polar) | 2.47 (Lipophilic) |
| Reactivity | High: Electrophilic (Michael Acceptor) | Low: Stable Heterocycle |
| Primary Role | Reactive Intermediate / Impurity / Biocide | Fungicide / Parasiticide |
Mechanistic Analysis
The fundamental difference lies in how these molecules interact with their biological targets.
Thiabendazole: Microtubule Destabilization
TBZ binds selectively to the colchicine-binding site of fungal or helminth
-
Type: Non-covalent, reversible binding.
-
Selectivity: High affinity for fungal/nematode tubulin over mammalian isoforms.
Benzisothiazole Sulphoxide: Thiol-Mediated Inactivation
The sulphoxide moiety (
-
Type: Covalent modification (S-thiolation or redox cycling).
-
Mechanism: The nucleophile attacks the sulfur, opening the ring and forming a mixed disulfide, effectively inactivating the protein.
Pathway Visualization (DOT Diagram)
Figure 1: Mechanistic divergence between Thiabendazole (structural binding) and Benzisothiazole Sulphoxide (chemical reactivity).
Performance & Efficacy Comparison
Antimicrobial Spectrum
-
Thiabendazole: Narrower spectrum. Highly effective against Aspergillus, Penicillium, and Fusarium spp. Ineffective against bacteria.
-
Benzisothiazole Sulphoxide: Broad spectrum. The electrophilic mechanism is non-specific, affecting both Gram-positive/negative bacteria and fungi. However, this lack of specificity can lead to higher host toxicity.
Resistance Profile
-
Thiabendazole: High Risk. Single-point mutations in the
-tubulin gene (e.g., at codon 198 or 200) confer high-level resistance. -
Benzisothiazole Sulphoxide: Low Risk. Because it attacks multiple protein targets simultaneously (multi-site inhibitor), developing resistance requires fundamental changes to cellular thiol homeostasis.
Experimental Data Summary (Simulated/Aggregated)
| Metric | Thiabendazole (TBZ) | Benzisothiazole Sulphoxide (BIT-SO) |
| MIC (A. niger) | 2 - 5 µg/mL | 15 - 30 µg/mL (Lower potency, broader hit) |
| MIC (E. coli) | >100 µg/mL (Inactive) | 10 - 50 µg/mL |
| Mode of Action | Fungistatic | Fungicidal / Bactericidal |
| pH Stability | Stable pH 2-12 | Unstable > pH 8 (Ring hydrolysis) |
| Half-Life ( | Hours to Days (Soil/Water) | Minutes to Hours (Rapid reaction with organics) |
Experimental Protocols
Protocol A: Comparative MIC Determination (Microdilution)
Objective: Quantify the inhibitory concentration of both compounds against a fungal standard (Candida albicans).
-
Preparation:
-
Dissolve TBZ in DMSO to 10 mg/mL stock.
-
Dissolve Benzisothiazole Sulphoxide in DMSO to 10 mg/mL stock. Note: Use fresh stock; sulphoxides can degrade.
-
-
Dilution:
-
Prepare 96-well plates with RPMI 1640 media.
-
Perform serial 2-fold dilutions (Range: 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation:
-
Add
cells/well of C. albicans.
-
-
Incubation:
-
Incubate at 35°C for 24-48 hours.
-
-
Readout:
-
TBZ: Look for clear wells (inhibition of growth).
-
BIT-SO: Look for clear wells. Crucial Step: Perform a "washout" recovery step. Transfer aliquots to fresh media. If no growth occurs, the effect is cidal (characteristic of BIT-SO). If growth resumes, it is static (characteristic of TBZ).
-
Protocol B: Thiol Reactivity Assay (Ellman’s Reagent)
Objective: Validate the electrophilic mechanism of Benzisothiazole Sulphoxide.
-
Reagents: DTNB (Ellman's Reagent), Cysteine (1 mM), Phosphate Buffer (pH 7.4).
-
Reaction:
-
Mix Cysteine (50 µM) with Test Compound (50 µM) in buffer.
-
Incubate for 30 mins at 25°C.
-
-
Detection:
-
Add DTNB solution. Measure Absorbance at 412 nm.
-
-
Interpretation:
-
TBZ Control: High Absorbance (Free thiols remain; TBZ does not react).
-
BIT-SO: Low Absorbance (Thiols depleted by covalent bond formation).
-
Safety & Toxicology Profile
| Parameter | Thiabendazole | Benzisothiazole Sulphoxide |
| Acute Toxicity | Low (LD50 Rat >3000 mg/kg) | Moderate (LD50 Rat ~500-1000 mg/kg)* |
| Sensitization | Rare | High Risk: Skin sensitizer (Class warning for Isothiazolinones) |
| Genotoxicity | Non-genotoxic | Potential positive (Ames test) due to reactivity |
| Metabolism | Hydroxylation at 5-position (Glucuronidation) | Reduction to sulfide or ring opening |
| Regulatory | FDA/EFSA Approved (Food Additive E233) | Regulated as Impurity/Biocide (Not for systemic use) |
*Note: Toxicity data for specific sulphoxide derivatives varies; values estimated based on isothiazolinone class data.
Conclusion
For drug development , the choice between these scaffolds depends on the target application:
-
Select Thiabendazole for systemic antifungal applications where host safety and stability are paramount, despite the risk of resistance.
-
Select Benzisothiazole Sulphoxide (or derivatives) for topical, environmental, or device-coating applications where broad-spectrum, rapid kill is required and systemic exposure can be minimized. It is also a critical reference standard for monitoring oxidative degradation in benzisothiazole-based supply chains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15698633, Benzisothiazole sulphoxide. Retrieved from [Link][1]
-
Davidse, L. C., & Flach, W. (1978). Interaction of thiabendazole with fungal tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Williams, T. M. (2007).The mechanism of action of isothiazolone biocides. Power Plant Chemistry. (Describes the thiol-interaction mechanism relevant to benzisothiazole oxides).
-
European Chemicals Agency (ECHA). Thiabendazole - Substance Information. Retrieved from [Link]
-
SynZeal Research. Ziprasidone Impurities: Benzisothiazole Sulphoxide Reference Standard. Retrieved from [Link]
Sources
A Comparative Guide to Validating the Purity of Synthesized Benzisothiazole Sulfoxide
In the landscape of pharmaceutical research and drug development, the meticulous validation of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor. For novel heterocyclic compounds such as benzisothiazole sulfoxide, a molecule of interest for its potential biological activities, ensuring its purity is paramount to the reliability of downstream applications, from mechanistic studies to preclinical trials. This guide provides an in-depth comparison of the principal analytical techniques for validating the purity of synthesized benzisothiazole sulfoxide, offering a blend of theoretical grounding and practical, field-proven insights.
The Imperative of Purity in Drug Discovery
A Comparative Analysis of Key Purity Validation Techniques
The selection of an appropriate analytical method for purity validation depends on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Here, we compare the most robust and widely adopted techniques for the analysis of benzisothiazole sulfoxide: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][2][3] For a moderately polar compound like benzisothiazole sulfoxide, reversed-phase HPLC (RP-HPLC) is the most suitable configuration.
The Causality Behind Experimental Choices in HPLC:
The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 or C8 alkyl chain bonded to silica) and a polar mobile phase. The choice of a C18 column is often the starting point for method development for benzisothiazole derivatives due to its versatility.[4] A gradient elution, where the composition of the mobile phase is changed over time, is generally preferred over an isocratic elution (constant mobile phase composition) to ensure the effective separation of the main compound from both early-eluting polar impurities and late-eluting nonpolar impurities.[5] The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. The selection of the detection wavelength for the UV detector is critical and should be at the absorbance maximum of benzisothiazole sulfoxide to achieve the highest sensitivity.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural and Purity Confirmation Tool
While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled information about the chemical structure of the synthesized compound and can also be used for quantitative purity assessment (qNMR).[6][7][8] ¹H NMR is particularly powerful for identifying and quantifying impurities that contain protons.
The Power of Causality in NMR Analysis:
The principle of NMR is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint. For benzisothiazole sulfoxide, the ¹H NMR spectrum will reveal the number of different types of protons, their connectivity (through spin-spin coupling), and their relative abundance (through integration). Impurities will present as additional signals in the spectrum. Quantitative ¹H NMR (q¹HNMR) can determine the absolute purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[6] This method is particularly advantageous as it does not require a reference standard of the analyte itself and can detect non-UV active impurities that might be missed by HPLC.[6]
Experimental Workflow for qNMR Purity Analysis
Caption: Workflow for Quantitative NMR (qNMR) Purity Validation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Impurity Identity
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the synthesized benzisothiazole sulfoxide and for identifying unknown impurities.[9] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for purity analysis.[10]
The Logic of LC-MS in Impurity Profiling:
In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a highly specific detection method. For benzisothiazole sulfoxide, LC-MS can confirm the molecular weight of the main peak in the chromatogram. More importantly, it can provide the molecular weights of any impurity peaks, which is the first crucial step in their structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities, further aiding in their identification.
Experimental Workflow for LC-MS Impurity Identification
Caption: Workflow for LC-MS Impurity Identification.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. It serves as a crucial check on the empirical formula of the synthesized benzisothiazole sulfoxide and can indicate the presence of inorganic impurities or residual solvents.
The Trustworthiness of Elemental Analysis:
The technique involves the complete combustion of the sample in a controlled oxygen atmosphere. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The measured percentages of C, H, N, and S are then compared to the theoretical values calculated from the molecular formula of benzisothiazole sulfoxide. A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.
Comparative Summary of Analytical Techniques
| Feature | HPLC | NMR Spectroscopy | Mass Spectrometry (LC-MS) | Elemental Analysis |
| Primary Use | Quantitative Purity | Structural Confirmation, Quantitative Purity | Molecular Weight, Impurity ID | Elemental Composition |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Very High (pg to fg) | Low (mg) |
| Specificity | Moderate to High | Very High | Very High | Low |
| Quantitative? | Yes (with standard) | Yes (with internal standard) | Semi-quantitative | Yes |
| Strengths | Robust, reproducible, high throughput | Definitive structural info, no analyte standard needed for qNMR | High sensitivity, impurity identification | Confirms elemental formula |
| Limitations | Requires a reference standard, may not detect non-UV active impurities | Lower sensitivity, can be complex to interpret, may not resolve all impurities | Can be complex, ionization efficiency varies | Insensitive to isomeric impurities, requires larger sample size |
Detailed Experimental Protocol: A Validated RP-HPLC Method for Benzisothiazole Sulfoxide Purity
This protocol is a starting point for the development of a validated RP-HPLC method for the purity determination of benzisothiazole sulfoxide, based on methods for similar compounds.[4][5][11]
1. Materials and Reagents:
-
Synthesized benzisothiazole sulfoxide
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
Reference standard of benzisothiazole sulfoxide (if available)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of benzisothiazole sulfoxide (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the synthesized benzisothiazole sulfoxide in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique can provide a complete picture of a synthesized compound's purity. A comprehensive and self-validating system relies on the orthogonal application of multiple techniques. For the validation of synthesized benzisothiazole sulfoxide, a workflow that begins with HPLC for quantitative purity assessment, is complemented by LC-MS for impurity identification and molecular weight confirmation, and is ultimately verified by NMR for definitive structural confirmation and qNMR for absolute purity, represents the gold standard. Elemental analysis provides a fundamental check on the compound's composition. This integrated approach ensures the highest level of confidence in the purity of the synthesized molecule, thereby upholding the principles of scientific integrity and paving the way for reliable and reproducible research.
References
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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- Lindon, J. C., et al. (2000). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Journal of Pharmaceutical and Biomedical Analysis.
- BenchChem. (2025). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole. BenchChem.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Rasayan Journal of Chemistry. (2025). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)
- Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
- PubMed. (n.d.). Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide.
- HPLC.cloud. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. HPLC.cloud.
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- BenchChem. (2025). A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt. BenchChem.
- Scientific Research Publishing. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scientific Research Publishing.
- MDPI. (2023).
- National Institutes of Health. (n.d.). Benzisothiazole sulphoxide. PubChem.
- MDPI. (n.d.).
- Beilstein Journals. (n.d.). Literature on mixed Pt(II) sulfoxide/nitrile complexes. Beilstein Journals.
- PubMed Central. (n.d.). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation.
- PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.
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- PubMed. (2016). QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method.
- MDPI. (n.d.).
- ResearchGate. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid.
- PubMed Central. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors.
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- The Royal Society of Chemistry. (n.d.).
- PubMed. (n.d.). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation.
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- PubMed. (n.d.). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Benzisothiazole Sulphoxide Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Standardized Benzisothiazole Sulphoxide Analysis
Benzisothiazole and its derivatives are widely utilized as biocides in various industrial and consumer products. Consequently, their metabolites and degradation products, such as benzisothiazole sulphoxide, are of increasing interest to regulatory bodies and in environmental and safety assessments. The accurate and precise quantification of these compounds is paramount. However, analytical variability between laboratories can pose a significant challenge to obtaining comparable and reliable data.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of benzisothiazole sulphoxide analysis. It is designed to not only offer a standardized protocol but also to elucidate the scientific rationale behind the methodological choices, thereby empowering researchers to achieve greater consistency and confidence in their analytical results. The principles and protocols outlined herein are grounded in established analytical validation guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]
Designing a Robust Inter-Laboratory Study: A Blueprint for Comparability
The primary objective of an inter-laboratory study is to assess the reproducibility of an analytical method across different laboratories, instruments, and analysts.[4][5] A well-designed study is crucial for identifying potential sources of variability and for establishing a consensus on best practices.
The fundamental workflow of our proposed inter-laboratory study is depicted below:
Sources
Safety Operating Guide
Personal protective equipment for handling Benzisothiazole sulphoxide
[1][2]
Executive Safety Summary: The "Sensitization" Trap
As researchers, we often categorize risks by immediate lethality.[1] However, Benzisothiazole sulphoxide (and its parent scaffold, 1,2-benzisothiazol-3(2H)-one) presents a more insidious hazard: Type IV Hypersensitivity (Delayed) .[2][3]
Unlike simple acids that burn immediately, isothiazolinones and their oxides are potent electrophiles.[1] They form covalent bonds with nucleophilic amino acid residues (cysteine/lysine) in skin proteins [1].[1] This haptenization process creates an antigen that the immune system "remembers."[1]
The Critical Insight: Once a researcher is sensitized, even trace atmospheric exposure (parts per billion) can trigger debilitating allergic contact dermatitis, effectively ending their ability to work with this entire class of compounds. Therefore, our PPE strategy is not just about preventing burns; it is about zero-contact containment .[2][3][1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the specific hazards associated with the benzisothiazole moiety.[1]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Sensitization | H317 | Electrophilic attack on skin proteins (Haptenization).[2][3][1] | Zero skin contact tolerance. Double-gloving is mandatory.[2][3][1] |
| Eye Damage | H318 | Corrosive oxidation of corneal tissue.[2][3][1] | Irreversible damage risk. Safety glasses are insufficient; goggles required.[3][1] |
| Aquatic Toxicity | H400 | Disruption of metabolic pathways in aquatic organisms.[2][3][1] | Strict waste segregation. No drain disposal.[3][1] |
| Acute Toxicity | H302 | Oral toxicity if ingested via hand-to-mouth transfer.[2][3][1] | Decontamination of gloves before doffing is critical.[3][1] |
Data grounded in GHS classifications for Isothiazolinone derivatives [2][3].
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for this compound due to the potential for dust migration and permeation.[1] Use the following specification matrix:
PPE Specifications Table
| Component | Minimum Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile Long-Cuff (>0.14 mm) | Isothiazolinones can permeate thin nitrile over time.[2][3][1] The air gap between gloves reduces diffusion rate by orders of magnitude.[1] |
| Eye Protection | Indirect Vented Chemical Goggles (ANSI Z87.1+) | The sulphoxide powder is fine and electrostatic.[2][3][1] Dust can bypass the side-shields of standard safety glasses, reacting with ocular moisture to cause burns.[3][1] |
| Respiratory | N95/P2 (Solids) or Half-mask with OV/P100 (Solutions) | Prevent inhalation of dusts which can cause respiratory sensitization (asthma-like symptoms).[2][3] |
| Body Defense | Tyvek® Lab Coat (Closed Front) or Apron | Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry.[3] Disposable covers eliminate this vector.[3][1] |
Decision Logic: PPE Selection
The physical state of the reagent dictates your barrier protection level.[1] Follow this logic flow to determine your setup.
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Operational Protocols: The "Self-Validating" Workflow
A self-validating system means the protocol forces safety compliance.[3][1] We use the "Clean-Dirty-Clean" zoning method.[2][3][1]
Phase 1: Preparation (Clean Zone)[1][2]
-
Static Control: Benzisothiazole sulphoxide powders are often electrostatic.[3][1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "fly-away" powder.[2][3][1]
-
Pre-Weighing: Place a secondary containment tray (spill tray) inside the fume hood. All manipulation happens inside this tray.[3][1]
Phase 2: Manipulation (Dirty Zone)[1][2]
-
Weighing: Never weigh directly onto the balance pan. Use a closed weighing boat or vial.
-
Solubilization: If dissolving, add solvent slowly. The heat of solution (enthalpy) is generally low, but splattering must be avoided.[1]
-
Glove Check: If you see any stain on the outer glove, assume permeation.[1] Stop. Doff the outer glove immediately, wash the inner glove with soap/water, and don a fresh outer glove [4].[1]
Phase 3: Decontamination & Doffing (Transition Zone)
Crucial Step:[2] Most exposures occur when taking off PPE.[3][1]
-
Wipe Down: Wipe the exterior of reagent bottles with a solvent-dampened tissue (ethanol/acetone) before returning them to storage.[3][1] Dispose of the tissue as hazardous waste.[1]
-
The "Beak" Method: Pinch the outer glove at the wrist and peel it off, turning it inside out.[1]
-
Wash: Wash hands thoroughly with soap and cool water (hot water opens pores, potentially increasing absorption of any residue).[1]
Emergency Response: Spill Management
In the event of a spill, speed is secondary to containment.[1] Do not rush.
Figure 2: Sequential workflow for managing Benzisothiazole Sulphoxide spills.
Disposal & Environmental Stewardship[1][2][4][5]
Benzisothiazole derivatives are highly toxic to aquatic life (LC50 < 1 mg/L for many species) [5].[1]
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bin labeled "Toxic / Sensitizer." [1]
-
Liquid Waste: Do NOT pour down the drain.[1][4] Segregate into a container for "High BTU Incineration."
-
Container Rinsing: Triple rinse empty reagent bottles with a suitable solvent.[1] Collect the rinsate as hazardous waste.[1] Do not rinse into the sink.[1]
References
-
Basketter, D. A., et al. (1999).[1] The local lymph node assay: a viable alternative to currently accepted skin sensitization tests.[1] Food and Chemical Toxicology.[1] Link
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[2][3][5] ECHA C&L Inventory.[3][1][6] Link[2][3]
-
PubChem. (2023).[1] 1,2-Benzisothiazol-3(2H)-one Safety Data Sheet Summary. National Library of Medicine.[3][1] Link
-
Safe Work Australia. (2019).[1] Guidance on managing risks from hazardous chemicals: Isothiazolinones.[1][7][4][8][9]Link[2][3]
-
U.S. EPA. (2023). Isothiazolinones: Reregistration Eligibility Decision (RED).[1]Link[2][3]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
